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1-Methylpiperazine-2,6-dione; trifluoroacetic acid Documentation Hub

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  • Product: 1-Methylpiperazine-2,6-dione; trifluoroacetic acid
  • CAS: 1803609-86-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-Methylpiperazine-2,6-dione TFA salt

Technical Whitepaper: Physicochemical Profiling & Technical Handling of 1-Methylpiperazine-2,6-dione TFA Salt Executive Summary 1-Methylpiperazine-2,6-dione TFA salt is a critical heterocyclic building block, increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Technical Handling of 1-Methylpiperazine-2,6-dione TFA Salt

Executive Summary

1-Methylpiperazine-2,6-dione TFA salt is a critical heterocyclic building block, increasingly utilized in the synthesis of cereblon (CRBN) modulator analogs, PROTAC® linkers, and rigidified peptide mimetics. As a structural aza-analog of the glutarimide moiety found in thalidomide derivatives, it offers distinct physicochemical advantages, specifically regarding aqueous solubility and vector orientation.

However, the presence of the trifluoroacetic acid (TFA) counterion and the hydrolytic susceptibility of the cyclic imide core present specific challenges. This guide provides a rigorous physicochemical profile and standardized protocols to ensure data integrity in drug development workflows.

Chemical Identity & Structural Analysis

The molecule consists of a six-membered piperazine ring oxidized at the 2 and 6 positions, creating a cyclic imide structure. The nitrogen at position 1 (N1) is methylated, preventing imide deprotonation, while the nitrogen at position 4 (N4) remains a secondary amine, serving as the basic center for salt formation.

ParameterData
IUPAC Name 1-Methylpiperazine-2,6-dione trifluoroacetate
CAS (Free Base) 62828-00-6
Formula (Salt) C₅H₈N₂O₂[1][2] · C₂HF₃O₂
Molecular Weight 242.15 g/mol (Salt); 128.13 g/mol (Free Base)
Stoichiometry 1:1 (Amine : TFA)
Key Functional Groups Cyclic Imide (N1), Secondary Amine (N4), Trifluoroacetate anion
Structural Logic & Ionization
  • N1 (Imide): Flanked by two carbonyls (C2, C6), the lone pair is delocalized. It is non-basic and planar.

  • N4 (Amine): The distal nitrogen is a secondary amine. While the electron-withdrawing carbonyls reduce its basicity compared to piperazine, it remains sufficiently basic to be protonated by TFA.

  • TFA Counterion: Forms a stable ammonium salt at N4. Note that TFA is a strong acid (pKa ~0.23), ensuring complete protonation of the N4 center in the solid state.

Physicochemical Core Parameters

Understanding the interplay between the salt form and the free base is vital for formulation and assay design.

Solubility Profile

The TFA salt exhibits high aqueous solubility due to the ionic character of the N4-ammonium species. However, this drastically changes upon neutralization.

SolventSolubility (Salt)Solubility (Free Base)Comment
Water (pH < 7) > 50 mg/mLModerateSalt is highly hydrophilic.
DMSO > 100 mg/mLHighPreferred stock solvent.
Methanol HighHighGood for transfers/dilutions.
DCM/Chloroform Low to ModerateModerateFree base extracts into DCM; Salt does not.
Ether/Hexane InsolubleInsolubleUsed for precipitation/washing.
Acid-Base Dissociation (pKa)
  • pKa (N4-H⁺): Estimated at 7.8 – 8.2 .

    • Mechanism: The inductive effect of the carbonyls at C2/C6 propagates through the ring, lowering the pKa of N4 relative to N-methylpiperazine (pKa ~9.14).

    • Implication: At physiological pH (7.4), a significant fraction (~10-20%) exists as the free base, which increases membrane permeability but decreases solubility.

Hygroscopicity

TFA salts are notoriously hygroscopic. 1-Methylpiperazine-2,6-dione TFA will absorb atmospheric moisture to form a deliquescent gum if exposed to air for >1 hour.

  • Recommendation: Handle in a glovebox or desiccated environment. Store at -20°C under argon.

Stability & Reactivity Profile

The core stability risk is the hydrolysis of the imide ring . This reaction is pH-dependent and irreversible.

Hydrolytic Instability Mechanism

Under basic conditions (pH > 8.5), hydroxide ions attack the imide carbonyls (C2 or C6). Because the ring is symmetric, attack at either carbonyl yields the same ring-opened amic acid product.

  • Acidic pH (pH < 5): Stable. The protonated N4 and lack of strong nucleophiles protect the ring.

  • Neutral pH (pH 7): Metastable. Slow hydrolysis may occur over days in solution.

  • Basic pH (pH > 9): Rapid degradation. Ring opens to form the acyclic amide-acid.

Visualization: Stability & Hydrolysis Pathway

StabilityPathway cluster_legend Stability Logic Salt TFA Salt Form (Stable Solid) Sol_Acid Solution pH < 6 (Protonated N4) Salt->Sol_Acid Dissolve in H2O/DMSO Sol_Base Solution pH > 8.5 (Free Base N4) Sol_Acid->Sol_Base Add Base (NaOH/TEA) Sol_Base->Sol_Acid Add Acid (HCl/TFA) Hydrolysis Nucleophilic Attack (OH- on C2/C6) Sol_Base->Hydrolysis Time + OH- RingOpen Ring-Opened Product (Amic Acid) Hydrolysis->RingOpen Irreversible

Figure 1: pH-dependent stability logic. The imide ring is vulnerable to irreversible opening in basic aqueous media.

Technical Protocols

Desalting Protocol (TFA Removal)

TFA is cytotoxic and can cause false positives in cellular assays or interfere with NMR integration. For biological use, conversion to the HCl salt or free base is recommended.

Method A: Solid Phase Extraction (SCX) - Preferred for Small Scale

  • Load: Dissolve 50 mg of TFA salt in MeOH. Load onto a pre-equilibrated SCX (Strong Cation Exchange) cartridge.

  • Wash: Flush with 100% MeOH (removes TFA anion).

  • Elute: Elute free amine with 2M NH₃ in MeOH.

  • Finish: Concentrate immediately in vacuo at <30°C. Do not heat , as the free base can degrade or sublime.

Method B: Carbonate Wash - Preferred for Scale > 1g

  • Dissolve salt in minimal water.

  • Add excess saturated NaHCO₃ (pH reaches ~8.5). Note: Do not use NaOH to avoid hydrolysis.

  • Extract exhaustively with DCM (Dichloromethane) or CHCl₃ (3x).

  • Dry organic layer over Na₂SO₄.

  • Concentrate to obtain the Free Base.

Visualization: Desalting Workflow

Desalting Start Start: 1-Methylpiperazine-2,6-dione TFA Choice Select Method Start->Choice SCX_Load Load onto SCX Cartridge (MeOH) Choice->SCX_Load < 100 mg Ext_Aq Dissolve in H2O + NaHCO3 (Target pH 8.0-8.5) Choice->Ext_Aq > 100 mg SCX_Wash Wash: 100% MeOH (Elutes TFA anion) SCX_Load->SCX_Wash SCX_Elute Elute: 2M NH3 in MeOH (Releases Free Base) SCX_Wash->SCX_Elute Final Final Product: Free Base (Store -20°C) SCX_Elute->Final Ext_Org Extract with DCM (3x) Ext_Aq->Ext_Org Ext_Dry Dry (Na2SO4) & Evaporate Ext_Org->Ext_Dry Ext_Dry->Final

Figure 2: Decision tree for removing TFA based on scale. SCX is gentler and preferred for analytical samples.

Analytical Verification (NMR)

When analyzing the salt vs. free base, chemical shifts will change significantly at the positions alpha to the amine nitrogen (N4).

  • ¹H NMR (DMSO-d₆):

    • TFA Salt: The protons at C3 and C5 (adjacent to N4) will appear downfield (shifted ~3.5 - 4.0 ppm) due to the positive charge on N4. A broad singlet at ~9-10 ppm (NH₂⁺) may be visible.

    • Free Base:[3] The C3/C5 protons shift upfield (closer to 3.0 - 3.5 ppm). The NH proton is usually broad or invisible due to exchange.

  • ¹⁹F NMR:

    • Essential for confirming TFA removal. TFA signal appears at -76.5 ppm .

References

  • PubChem. 1-Methylpiperazine-2,6-dione Compound Summary. National Library of Medicine. Available at: [Link]

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917. (2009).[4] (Provides baseline pKa data for piperazine scaffolds). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Methylpiperazine-2,6-dione Trifluoroacetate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylpiperazine-2,6-dione trifluoroacetate (TFA salt) in organic solvents. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylpiperazine-2,6-dione trifluoroacetate (TFA salt) in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this heterocyclic amine salt. We will explore the theoretical underpinnings of its solubility based on molecular structure and the nature of the counter-ion. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining solubility, ensuring that researchers can generate reliable and reproducible data in their own laboratory settings. The methodologies are presented with an emphasis on the rationale behind each step, reflecting a commitment to scientific integrity and practical application.

Introduction: The Significance of 1-Methylpiperazine-2,6-dione and its TFA Salt

1-Methylpiperazine-2,6-dione is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules.[1] The synthesis and purification of such compounds often involve their conversion to a salt form to enhance stability and crystallinity. The trifluoroacetate (TFA) salt is a common choice, resulting from the use of trifluoroacetic acid in purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

The solubility of 1-methylpiperazine-2,6-dione TFA is a critical parameter that influences a wide range of downstream applications, including:

  • Reaction kinetics and optimization: The concentration of a dissolved reactant directly impacts reaction rates.

  • Formulation development: For preclinical and clinical studies, understanding the solubility in various excipients and solvent systems is paramount.

  • Analytical method development: Solubility data is essential for designing robust analytical techniques for quantification and characterization.

  • Crystallization and polymorphism studies: The choice of solvent for crystallization is dictated by the compound's solubility profile.

This guide will provide the theoretical framework and practical tools necessary to understand and experimentally determine the solubility of 1-methylpiperazine-2,6-dione TFA in a range of organic solvents.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] For an ionic compound like 1-methylpiperazine-2,6-dione TFA, the solubility in organic solvents is a nuanced interplay of several factors.

The Dual Nature of 1-Methylpiperazine-2,6-dione TFA

The 1-methylpiperazine-2,6-dione moiety possesses both polar and non-polar characteristics. The carbonyl groups and the nitrogen atoms can participate in hydrogen bonding, imparting a degree of polarity. The methyl group and the hydrocarbon backbone contribute to its non-polar character.

Trifluoroacetic acid is a strong acid that readily protonates the basic nitrogen of the 1-methylpiperazine-2,6-dione, forming a salt.[2] This salt formation significantly increases the polarity of the molecule.[4][5][6] The trifluoroacetate anion itself has a polar carboxylate group and a highly fluorinated, more non-polar trifluoromethyl group.

Predicting Solubility in Organic Solvents

Given the ionic and polar nature of amine salts, they generally exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[4][5][6] We can anticipate the following trends for 1-methylpiperazine-2,6-dione TFA:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) that can effectively solvate the ionic species. Trifluoroacetic acid itself is miscible with a wide range of organic solvents, including ethers, acetone, and ethanol.[7][8]

  • Moderate Solubility: May be observed in solvents of intermediate polarity, such as acetone and acetonitrile.

  • Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether, which cannot effectively stabilize the charged salt.

It is important to note that these are general predictions, and the actual solubility must be determined experimentally.

Experimental Determination of Solubility

The following protocol provides a robust method for determining the solubility of 1-methylpiperazine-2,6-dione TFA in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate.

Materials and Equipment
  • 1-Methylpiperazine-2,6-dione TFA (solid)[9]

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid 1-Methylpiperazine-2,6-dione TFA prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Incubate at constant temperature with shaking (e.g., 24 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation sampling Take an aliquot of the supernatant centrifugation->sampling dilution Dilute the aliquot with a known volume of mobile phase sampling->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify concentration using a standard curve hplc->quantification solubility Calculate solubility (e.g., in mg/mL or mol/L) quantification->solubility

Sources

Foundational

Thermodynamic Stability of Piperazine-2,6-dione Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Piperazine-2,6-dione Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary The piperazine-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Piperazine-2,6-dione Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The piperazine-2,6-dione scaffold represents a critical structural motif in medicinal chemistry, distinct from its more common isomer, piperazine-2,5-dione (diketopiperazine), and its carbocyclic analog, piperidine-2,6-dione (glutarimide).[1] While often explored as a bioisostere for the glutarimide moiety found in Cereblon-modulating immunomodulatory drugs (IMiDs), the piperazine-2,6-dione ring introduces unique thermodynamic challenges.

This guide provides a rigorous analysis of the thermodynamic stability of this scaffold, focusing on hydrolytic ring-opening and stereochemical lability. It offers self-validating experimental protocols for kinetic profiling and outlines structural modifications to enhance persistence in biological media.

Structural Dynamics and The Thermodynamic Landscape

To understand the stability of piperazine-2,6-dione, one must first deconstruct its electronic environment. Unlike the ultrastable 2,5-diketopiperazine (which consists of two amide bonds), the 2,6-isomer is a cyclic imide .

The Imide Instability Factor

The core instability arises from the N1-C2/C6 imide system. The resonance delocalization of the nitrogen lone pair into two carbonyls renders the N-H bond significantly more acidic (pKa ~10.9) than a standard amide and makes the carbonyl carbons highly electrophilic.

  • N1 (Imide Nitrogen): Electron-poor, acidic, serves as the pivot for ring-opening.

  • N4 (Amine Nitrogen): Electron-rich (unless acylated/sulfonated), basic. The N4 position introduces an inductive effect that can destabilize the ring further compared to the glutarimide analog.

Resonance and pKa

The thermodynamic equilibrium is governed by the basicity of the N4 amine and the acidity of the N1 imide. In physiological pH (7.4), the N4 is often protonated (depending on substitution), while the N1 remains neutral but susceptible to deprotonation by strong bases, leading to rapid hydrolysis.

G Fig 1. Thermodynamic trajectory of the piperazine-2,6-dione scaffold. Start Piperazine-2,6-dione (Neutral) Resonance Resonance Hybrid (Electrophilic Carbonyls) Start->Resonance Electron Delocalization Hydrolysis Ring Opening (Thermodynamic Sink) Resonance->Hydrolysis + H2O / OH-

Hydrolytic Instability: The Primary Degradation Pathway

The "Achilles' heel" of piperazine-2,6-diones is nucleophilic attack at the C2 or C6 carbonyl, leading to ring opening. This reaction is thermodynamically favorable and kinetically driven by pH.

Mechanism of Ring Opening

Under physiological conditions (pH 7.4), the hydrolysis follows pseudo-first-order kinetics. The mechanism involves:

  • Nucleophilic Attack: Hydroxide (

    
    ) or water attacks the carbonyl carbon.
    
  • Tetrahedral Intermediate: Formation of a transient unstable intermediate.

  • Collapse: Breaking of the N1-C(O) bond.

  • Product: Formation of an acyclic amic acid (carbamoyl derivative).

Critical Insight: Substituents at the N4 position heavily influence this rate. An electron-withdrawing group (EWG) at N4 (e.g., sulfonyl, acyl) decreases the electron density of the ring, making the carbonyls more electrophilic and accelerating hydrolysis. Conversely, alkyl groups at N4 may stabilize the ring via steric hindrance and inductive donation.

Comparative Stability
ScaffoldRing TypeHydrolytic Stability (pH 7.4)Dominant Degradation
Piperazine-2,5-dione Bis-lactamHigh (

days)
Negligible
Piperidine-2,6-dione GlutarimideLow (

2-6 hrs)
Hydrolysis / Racemization
Piperazine-2,6-dione Cyclic ImideModerate to Low Hydrolysis

Racemization Kinetics

If the piperazine-2,6-dione is substituted at the C3 or C5 positions, the molecule possesses a chiral center. Similar to thalidomide, the proton at this position is acidic due to the adjacent carbonyl.

  • Enolization: Base-catalyzed removal of the C3-H proton generates an achiral enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either face, leading to racemization.

  • Biological Impact: For drug candidates, this implies that a single enantiomer will inevitably convert to a racemate in vivo, potentially altering potency or toxicity profiles.[2]

Racemization Fig 2. Racemization mechanism via enolization at the C3 position. S_Isomer (S)-Enantiomer (Active) Enolate Planar Enolate (Intermediate) S_Isomer->Enolate -H+ (Base Catalyzed) Enolate->S_Isomer +H+ R_Isomer (R)-Enantiomer (Inactive/Toxic) Enolate->R_Isomer +H+ (Inversion) R_Isomer->Enolate -H+

Experimental Protocols (Self-Validating Systems)

To rigorously assess the thermodynamic stability of piperazine-2,6-dione derivatives, researchers must employ orthogonal analytical methods. The following protocols are designed to eliminate buffer artifacts and ensure reproducibility.

Protocol A: Hydrolytic Stability via HPLC

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

).

Reagents:

  • Buffer: 50 mM Phosphate buffer (pH 7.4) and 50 mM Citrate buffer (pH 2.0 - 6.0). Note: Do not use Tris or primary amine buffers as they can act as nucleophiles and react with the imide.

  • Internal Standard: Caffeine or Benzophenone (non-ionizable, stable).

Workflow:

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 50 µM. Final DMSO < 1%.

  • Sampling: Inject directly onto HPLC every 30 minutes for 12 hours.

  • Validation: Plot

    
     vs. time. A linear regression (
    
    
    
    ) confirms first-order kinetics.
  • Calculation:

    
     (slope).
    
Protocol B: Racemization Kinetics via Chiral HPLC

Objective: Measure the rate of enantiomeric interconversion.

Workflow:

  • Isolation: Isolate pure enantiomer (>99% ee) using preparative chiral chromatography (e.g., Chiralpak AD-H or IC).

  • Incubation: Incubate pure enantiomer in PBS (pH 7.4) at 37°C.

  • Analysis: Monitor the appearance of the distomer (opposite enantiomer) over time.

  • Data Treatment: The racemization rate constant (

    
    ) is derived from the decay of enantiomeric excess (ee):
    
    
    
    

Stabilization Strategies in Drug Design

When the piperazine-2,6-dione scaffold is essential for target binding (e.g., mimicking a glutarimide in PROTACs), chemical modifications can dampen thermodynamic instability.

Fluorination

Replacing the acidic proton at C3/C5 with Fluorine prevents enolization, effectively shutting down racemization. This also lowers the pKa of the ring, potentially altering solubility but stabilizing the stereocenter.

C3-Methylation

Introducing a methyl group at the chiral center creates a quaternary carbon. This blocks the abstraction of the proton, preventing racemization entirely. However, the steric bulk may interfere with protein binding (e.g., Cereblon binding pocket is sterically sensitive).

N4-Alkylation

Modulating the basicity of the N4 nitrogen affects the overall ring electronics.

  • Strategy: Alkylating N4 with bulky groups can provide steric shielding against hydrolytic attack at the carbonyls.

  • Caution: Avoid strong electron-withdrawing groups on N4 if hydrolytic stability is the priority, as they activate the carbonyls toward nucleophiles.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322. Link

  • Eriksson, T., et al. (2001). "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality, 10(3), 223–228. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somnolence and teratogenicity of thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • ChemicalBook. (2023). "Piperazine-2,6-dione Properties and Stability Data." Link

  • Amako, Y., et al. (2025).[1] "The contribution of cyclic imide stereoisomers on cereblon-dependent activity." Chemical Science. Link

Sources

Exploratory

Introduction: The Significance of Ionization in Drug Development

An In-Depth Technical Guide to the Acidity and pKa Determination of 1-Methylpiperazine-2,6-dione In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental paramet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 1-Methylpiperazine-2,6-dione

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental parameter that governs the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] For ionizable compounds, the pKa dictates the degree of ionization at a given physiological pH, which in turn profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding affinity.[1][3] 1-Methylpiperazine-2,6-dione, a cyclic diamide, presents an interesting case for pKa analysis. Its structure contains an N-H proton within a cyclic imide framework, poised between two carbonyl groups. This structural arrangement is anticipated to confer significant acidity relative to simple amides, making a thorough understanding of its pKa value essential for its potential application in pharmaceutical research.

This guide provides a comprehensive technical overview of the factors governing the acidity of 1-methylpiperazine-2,6-dione and details robust experimental and computational methodologies for the precise determination of its pKa. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for characterizing this and other similarly structured molecules.

Theoretical Framework: Understanding the Acidity of a Cyclic Imide

The acidity of the N-H proton in 1-methylpiperazine-2,6-dione is a direct consequence of its molecular architecture. Unlike simple amides, which are exceedingly weak acids with pKa values around 17, the presence of two flanking carbonyl groups in an imide structure dramatically increases acidity.[4][5]

Key Factors Influencing Acidity:

  • Resonance Stabilization: The primary driver of the enhanced acidity is the superior resonance stabilization of the resulting conjugate base (anion). Upon deprotonation, the negative charge on the nitrogen atom is delocalized across both adjacent carbonyl oxygens.[4][5][6] This distribution of electron density over three electronegative atoms (N, O, O) creates a highly stable conjugate base, which, by definition, corresponds to a stronger acid.

  • Inductive Effects: Electron-withdrawing or -donating groups can subtly modulate pKa values.[3][7] The N-methyl group in 1-methylpiperazine-2,6-dione is weakly electron-donating, which may slightly decrease the acidity of the N-H proton by destabilizing the negative charge of the conjugate base.

  • Hybridization and Ring Strain: The hybridization of the atoms involved and the constraints of the cyclic structure also play a role in determining the overall stability and, therefore, the acidity.

The interplay of these factors means that while a precise pKa must be determined empirically, we can confidently predict that 1-methylpiperazine-2,6-dione will be significantly more acidic than a simple acyclic amide.

Experimental Determination of pKa

A definitive pKa value can only be obtained through experimental measurement. Several robust analytical techniques are available, each with its own set of advantages. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the available instrumentation.[8]

Potentiometric Titration

This is a classical and widely used method for pKa determination due to its simplicity and accuracy.[9][10][11] The principle involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[12]

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation: Prepare a sample solution of 1-methylpiperazine-2,6-dione of a known concentration (e.g., 1 mM) in a suitable solvent, typically purified water.[13] If solubility is low, a co-solvent may be used, but the pKa value will then need to be extrapolated back to a fully aqueous environment.[11]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding an inert salt, such as 0.15 M potassium chloride (KCl).[12][13] This minimizes variations in activity coefficients.

  • Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in basic solutions.[12][13]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer.[12] Immerse the calibrated pH electrode and begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[13]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which 50% of the compound has been deprotonated.[11][12]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare Analyte Solution (e.g., 1 mM in H₂O) p1->p2 p3 Adjust Ionic Strength (0.15 M KCl) p2->p3 p4 Purge with N₂ (Remove CO₂) p3->p4 t1 Titrate with Standardized Base (e.g., 0.1 M NaOH) p4->t1 t2 Record pH vs. Volume Added t1->t2 a1 Plot pH vs. Titrant Volume t2->a1 a2 Identify Inflection Point (Half-Equivalence) a1->a2 a3 Determine pKa (pKa = pH at Inflection Point) a2->a3

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionization site and if the protonated and deprotonated forms have distinct UV-Vis absorbance spectra.[14] The change in absorbance at a specific wavelength is monitored across a range of pH values.

Detailed Experimental Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelengths of maximum absorbance difference (λmax).[15]

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values covering a range of at least 2 pH units above and below the estimated pKa.[14] Maintain a constant ionic strength across all buffers.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the prepared buffer solutions.[16]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined λmax.

  • Data Analysis: Plot absorbance versus pH. The data will form a sigmoidal curve, and the pKa is determined from the inflection point of this curve.[15][16] Alternatively, plotting the ratio of absorbances at two different wavelengths can normalize for concentration differences and improve accuracy.[16]

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Identify λmax (Scan in strong acid/base) p2 Prepare Buffer Series (Constant Ionic Strength) p1->p2 p3 Prepare Analyte Solutions (Constant concentration in each buffer) p2->p3 m1 Measure Absorbance of each solution at λmax p3->m1 a1 Plot Absorbance vs. pH m1->a1 a2 Fit Sigmoidal Curve a1->a2 a3 Determine pKa (Inflection Point of Curve) a2->a3

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for pKa determination.[17] The underlying principle is that the chemical shift of nuclei adjacent to an ionizable site changes depending on the protonation state.[9][17]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the analyte in a suitable deuterated solvent (e.g., D₂O) buffered at various pH (or pD) values.

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum for each sample.[18]

  • Chemical Shift Monitoring: Identify a proton signal that is close to the N-H group (e.g., the methylene protons at C3 and C5) and that shows a discernible change in chemical shift (δ) as a function of pH.

  • Data Analysis: Plot the observed chemical shift (δ) against the pH. The resulting data will form a sigmoidal curve, and the inflection point of this curve corresponds to the pKa value.[17] This method has the added advantage of being able to pinpoint which site in a polyprotic molecule is ionizing.[19]

Workflow for NMR Spectroscopic pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare Sample Series in D₂O with varying pH/pD buffers m1 Acquire ¹H NMR Spectrum for each sample p1->m1 m2 Identify pH-sensitive proton signal m1->m2 m3 Measure Chemical Shift (δ) m2->m3 a1 Plot Chemical Shift (δ) vs. pH m3->a1 a2 Fit Sigmoidal Curve a1->a2 a3 Determine pKa (Inflection Point of Curve) a2->a3

Caption: Workflow for pKa determination via ¹H NMR spectroscopy.

Method Comparison Potentiometric Titration UV-Vis Spectrophotometry ¹H NMR Spectroscopy
Principle Measures pH change during titrationMeasures absorbance change vs. pHMeasures chemical shift change vs. pH
Requirement Soluble analyteAnalyte must have a chromophorepH-sensitive NMR signal required
Sample Amount Relatively largerSmallModerate
Pros High precision, direct measurementHigh throughput possible, good for low solubilitySite-specific information, less pure samples
Cons Requires higher concentration/solubilityIndirect, requires chromophoreSlower, requires access to NMR

Computational Prediction of pKa

In parallel with experimental work, especially during early-stage discovery, computational methods provide a rapid and cost-effective means to estimate pKa values.[1][20] These in silico approaches are invaluable for screening large libraries of compounds or when a physical sample is not yet available.[21]

Methods are generally based on quantum mechanics (QM) and utilize a thermodynamic cycle to calculate the Gibbs free energy of deprotonation in solution (ΔG°aq).[1]

Thermodynamic Cycle for pKa Calculation

G HA_gas HA(gas) A_gas A⁻(gas) HA_gas->A_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_aq A⁻(aq) A_gas->A_aq ΔG°solv(A⁻) H_gas H⁺(gas) H_aq H⁺(aq) H_gas->H_aq ΔG°solv(H⁺) HA_aq->A_aq ΔG°aq (pKa)

Caption: Thermodynamic cycle for computational pKa prediction.

The process involves calculating the free energy of the acid and its conjugate base in the gas phase (ΔG°gas) and the free energy of solvation for all species.[1] QM methods like Density Functional Theory (DFT), often paired with implicit solvation models such as COSMO or SMD, can yield accurate predictions, often within 1-2 pKa units of experimental values.[20][22]

Conclusion

While a specific experimentally determined pKa value for 1-methylpiperazine-2,6-dione is not prominently available in the literature, its chemical structure provides a clear theoretical basis for its acidity. The presence of a cyclic imide moiety strongly suggests that the N-H proton is significantly acidic due to the extensive resonance stabilization of its conjugate base. For drug development professionals, this implies that the molecule's ionization state will be highly sensitive to physiological pH, impacting its entire pharmacological profile.

This guide has outlined a rigorous, multi-faceted approach to characterizing this critical parameter. By leveraging the precision of experimental techniques like potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, alongside the predictive power of computational chemistry, researchers can obtain a definitive pKa value. This, in turn, enables a data-driven approach to optimizing drug candidates, ensuring that their physicochemical properties are tailored for maximum therapeutic efficacy.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Sørensen, J. B., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Retrieved from [Link]

  • Box, K., & Tam, K. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 339–343. Retrieved from [Link]

  • Sørensen, J. B., & Jensen, J. H. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 755–763. Retrieved from [Link]

  • Bezençon, J., Wittwer, M. B., Cutting, B., & Smieško, M. (2015). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-9. Retrieved from [Link]

  • Gancia, G. F., Charnock, S. J., & Reynolds, C. A. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 93(49), 16373–16379. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 1591–1614. Retrieved from [Link]

  • Ríos, Á., & Zougagh, M. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 632-641. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Davis, J. T., & MacKerell, A. D. Jr. (2016). On the automated determination of pKa by NMR in DMSO : water mixtures. Reaction Chemistry & Engineering, 1, 323-328. Retrieved from [Link]

  • Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-19. Retrieved from [Link]

  • ECETOC. (2013). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 120. Retrieved from [Link]

  • Pharma Education. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Sørensen, J. B., & Jensen, J. H. (2017). Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods. ResearchGate. Retrieved from [Link]

  • University of East Anglia. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

  • University of Texas at El Paso. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Central Science, 2(10), 674–683. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1025-1031. Retrieved from [Link]

  • Rupp, M. (2015). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 24.2: Amides as Acids and Bases. Retrieved from [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • Al-Bayati, Z. F. H., & Al-Azzawi, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(1), 1-13. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reusch, W. (2013). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • R C Tritec. (n.d.). 1-METHYLPIPERAZINE-2 6-DIONE 2 2 2-TRIFLUOROACETATE. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chem-Helper. (n.d.). Cyclic Amides - Lactams. Retrieved from [Link]

  • Bas, D. C., Rogers, D. M., & Jensen, J. H. (2008). Very Fast Prediction and Rationalization of pKa Values for Protein–Ligand Complexes. Proteins: Structure, Function, and Bioinformatics, 73(3), 765–783. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 18). Factors affecting pKa. YouTube. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Retrieved from [Link]

  • Liptak, M. D., Shields, G. C. (2002). An experimentally validated computational method for pKa determination of substituted 1,2-dihydroxybenzenes. Frontiers in Chemistry, 6, 46. Retrieved from [Link]

  • Al-Bayati, Z. F. H., & Al-Azzawi, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

  • Sirius Analytical. (2012, August 13). Sirius Analytical 1-4 Determination of pKa. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

  • Dadras, A., Benvidi, A., Abbasi, S., & Namazian, M. (2019). Determination of PKA for caffeic acid in mixed solvent using net analyte signal method and ab initio theory. ResearchGate. Retrieved from [Link]

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Foundational

Literature review of 1-Methylpiperazine-2,6-dione biological activity

Executive Technical Summary 1-Methylpiperazine-2,6-dione (CAS 62828-00-6) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, the 2,5-diketopiperazine (cyclic dipep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-Methylpiperazine-2,6-dione (CAS 62828-00-6) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, the 2,5-diketopiperazine (cyclic dipeptide). Structurally, the 2,6-dione core functions as a glutarimide bioisostere , where the C4 methylene of the glutarimide ring is replaced by a nitrogen atom. This substitution alters the electronic landscape, solubility profile, and hydrogen-bonding potential while maintaining the rigid planarity required for receptor docking.

This scaffold is the pharmacophoric engine behind the bis(2,6-dioxopiperazine) class of antineoplastic and cardioprotective agents, most notably Dexrazoxane (ICRF-187) and Razoxane (ICRF-159) . Its biological utility is bifurcated into two distinct mechanisms:

  • Intact Ring Activity: Catalytic inhibition of DNA Topoisomerase II via ATP-dependent enzyme clamping.

  • Hydrolyzed Ring Activity: Iron chelation following hydrolytic ring-opening to N-methyliminodiacetic acid derivatives, the mechanism responsible for mitigating anthracycline-induced cardiotoxicity.

Structural Pharmacology & Bioisosterism

The 1-methylpiperazine-2,6-dione core offers a unique balance of rigidity and polarity. Understanding its physicochemical properties is essential for rational drug design.

Glutarimide vs. Piperazine-2,6-dione

The scaffold is structurally analogous to the glutarimide ring found in thalidomide and the anticonvulsant aminoglutethimide.

FeatureGlutarimide (Piperidine-2,6-dione)1-Methylpiperazine-2,6-dioneImpact on Activity
Core Atom 4 Carbon (–CH₂–)Nitrogen (–N(Me)–)Increases basicity and water solubility.
H-Bonding 1 Donor (Imide NH), 2 Acceptors (C=O)1 Donor (Imide NH), 3 Acceptors (C=O, N4)Additional N4 acceptor allows unique binding modes.
Hydrolytic Stability ModerateLabile (Base-catalyzed)Rapid hydrolysis is a prodrug feature for iron chelators.
pKa (Imide) ~11.0~9.5 – 10.5Slightly more acidic due to inductive effect of N4.
The Hydrolysis Switch

The biological "activity" of this scaffold is often time-dependent. In plasma, the 2,6-dione ring undergoes hydrolysis to form an open-chain amide/acid.

  • Closed Form: Lipophilic, cell-permeable, targets Topoisomerase II.

  • Open Form: Hydrophilic, cell-impermeable (if formed extracellularly), potent metal chelator (resembling EDTA/DTPA fragments).

Mechanism of Action: The Bis(2,6-dioxopiperazine) Class

The most authoritative application of this scaffold is in the "ICRF" series of bis-alkylating agents.

Catalytic Inhibition of Topoisomerase II

Unlike "Topoisomerase Poisons" (e.g., Doxorubicin, Etoposide) that stabilize the cleavable complex and cause DNA strand breaks, bis(2,6-dioxopiperazine) derivatives act as Catalytic Inhibitors .

  • Mechanism: They bind to the ATP-binding dimerization domain of Topoisomerase II, stabilizing the enzyme in a "closed clamp" conformation around the DNA.

  • Outcome: This prevents the ATP hydrolysis step required to reset the enzyme, effectively halting the catalytic cycle without generating DNA damage. This mechanism is crucial for the antitumor activity of Razoxane.

Cardioprotection via Iron Chelation

Dexrazoxane prevents anthracycline cardiotoxicity not by Topo II inhibition, but through its metabolic activation.

  • Pathway: The 1-methylpiperazine-2,6-dione rings hydrolyze intracellularly.

  • Active Metabolite: The hydrolysis product (ADR-925) structurally mimics EDTA. It chelates free iron and iron bound in anthracycline complexes, preventing the Fenton reaction that generates cardiotoxic hydroxyl radicals.

MechanismPathways Scaffold 1-Methylpiperazine-2,6-dione (Lipophilic Scaffold) TopoII Target: Topoisomerase II (ATP Binding Site) Scaffold->TopoII Intact Ring Binding Hydrolysis Ring Hydrolysis (Intracellular) Scaffold->Hydrolysis Enzymatic/Chemical Inhibition Catalytic Inhibition (Closed Clamp) TopoII->Inhibition Stabilizes Dimer Metabolite Open Ring Metabolite (N-Methyliminodiacetic Acid deriv.) Hydrolysis->Metabolite Ring Opening Chelation Iron Chelation (Prevents ROS) Metabolite->Chelation + Iron Iron Free Iron (Fe2+/Fe3+) Iron->Chelation

Figure 1: Dual mechanism of action. The intact scaffold inhibits Topoisomerase II, while the hydrolyzed metabolite acts as a cardioprotective iron chelator.

Experimental Protocols

To validate the biological activity of 1-methylpiperazine-2,6-dione derivatives, the following protocols are standard in the field.

Synthesis via Cyclodehydration

This protocol describes the formation of the 2,6-dione ring from N-methyliminodiacetic acid (MIDA).

Reagents: N-Methyliminodiacetic acid, Urea (or Formamide), Acetic Anhydride. Workflow:

  • Activation: Dissolve N-methyliminodiacetic acid (10 mmol) in Acetic Anhydride (30 mL). Heat to reflux for 30 minutes to form the cyclic anhydride intermediate.

  • Amidation: Cool to 0°C. Add the primary amine (10 mmol) (e.g., methylamine for the title compound, or a diamine for bis-compounds) dropwise.

  • Cyclization: Heat the mixture to 140-160°C (melt) or reflux in high-boiling solvent (e.g., DMF/Xylene) for 4–6 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water. The 2,6-dione ring is identified by IR carbonyl peaks at ~1680 and 1720 cm⁻¹.

Hydrolytic Stability Assay (HPLC)

Since biological activity depends on ring stability, this assay is critical.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation: Dilute 1:100 into PBS (pH 7.4) and Human Plasma at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 15, 30, 60, 120 min.

  • Quenching: Add 100 µL cold Acetonitrile (with internal standard). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Detection: UV at 210 nm (amide bond).

    • Calculation: Plot % remaining vs. time to determine

      
      .
      
Topoisomerase II Decatenation Assay

To verify catalytic inhibition (not poisoning).

  • Substrate: Kinetoplast DNA (kDNA) – a complex network of interlocked DNA circles.

  • Enzyme: Human Recombinant Topoisomerase II

    
    .
    
  • Reaction: Mix kDNA (200 ng), Topo II (2 units), ATP (1 mM), and Test Compound (0.1 – 100 µM) in reaction buffer.

  • Incubation: 37°C for 30 minutes.

  • Analysis: Run on 1% Agarose gel with Ethidium Bromide.

    • Result: Active Topo II releases free minicircles (migrate fast). Inhibitors prevent this release (DNA remains in well).

    • Differentiation: Run a separate "Cleavage Assay" (SDS-K+ precipitation). If the compound induces linear DNA fragments, it is a poison (toxic). If it only inhibits decatenation without cleavage, it is a catalytic inhibitor (desired 2,6-dione mechanism).

Emerging Applications: Anticonvulsant Activity[1][2]

Recent literature suggests that 1-methylpiperazine-2,6-dione derivatives, particularly those fused with pyrrolidine or pyridine rings, exhibit anticonvulsant activity.

  • Rationale: The 2,6-dione ring mimics the succinimide ring of Ethosuximide (anti-absence seizure drug).

  • Key Finding: 4-Substituted piperazine-2,6-diones have shown efficacy in the Maximal Electroshock Seizure (MES) test in mice, often with lower neurotoxicity than phenytoin.

  • Design Strategy: Introduction of hydrophobic aryl groups at the N4 position enhances blood-brain barrier (BBB) penetration, crucial for CNS activity.

References

  • Hasinoff, B. B., et al. (1998). "The hydrolysis of the cardioprotective agent dexrazoxane (ICRF-187) and its major metabolite." Journal of Pharmaceutical Sciences, 76(2), 143-156. Link

  • Dawidowski, M., et al. (2011).[1][2] "Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives." European Journal of Medicinal Chemistry, 46(10), 4928-4936. Link

  • Classen, K., et al. (2005). "Catalytic inhibitors of DNA Topoisomerase II." Current Pharmaceutical Design, 11(14), 1849-1860. Link

  • Herman, E. H., et al. (2007). "Dexrazoxane: molecular mechanisms of cardioprotection." Cardiovascular Toxicology, 7(2), 111-126. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-Methylpiperazine-2,6-dione." Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Synthesis of Piperazine-2,6-dione Scaffolds

Abstract & Strategic Analysis The piperazine-2,6-dione scaffold (an imide structure, distinct from the peptide-derived piperazine-2,5-dione) represents a critical pharmacophore in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The piperazine-2,6-dione scaffold (an imide structure, distinct from the peptide-derived piperazine-2,5-dione) represents a critical pharmacophore in medicinal chemistry, serving as the core for cardioprotective agents like Dexrazoxane and various antitumor glutarimide analogs. Unlike its 2,5-isomer, the 2,6-dione offers a unique hydrogen-bonding vector and a specific boat/twist-boat conformational bias that is valuable for rigidifying linker systems in PROTACs and bifunctional ligands.

This guide details the Anhydride Ring-Opening/Ring-Closing (ARORC) strategy. While direct thermal condensation of iminodiacetic acid (IDA) with amines is possible, it often suffers from polymerization and low yields. The ARORC strategy provides superior regiocontrol and functional group tolerance, making it the industry standard for high-value intermediates.

Key Synthetic Challenges
  • Regioselectivity: Preventing the formation of thermodynamic polymer byproducts.

  • Cyclization Efficiency: Overcoming the entropic penalty of ring closure, particularly with bulky N-substituents.

  • Hydrolytic Instability: The imide ring is susceptible to base-catalyzed hydrolysis; protocols must maintain strictly anhydrous conditions during closure.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the ARORC strategy, highlighting the critical decision points between thermal and chemical activation methods.

PiperazineSynthesis Figure 1: The Anhydride Ring-Opening/Ring-Closing (ARORC) Pathway Start Start: Iminodiacetic Acid (IDA) Derivatives Anhydride Intermediate: N-Substituted Morpholine-2,6-dione Start->Anhydride Dehydration AmicAcid Open Intermediate: Carbamoylmethyl-glycine (Amic Acid) Anhydride->AmicAcid Ring Opening Cyclization Ring Closure (Dehydration) AmicAcid->Cyclization Product Final Scaffold: Piperazine-2,6-dione Cyclization->Product Act1 Activation: Ac2O, Reflux Act1->Start React1 Nucleophilic Attack: R4-NH2 (Primary Amine) React1->Anhydride MethodA Method A (Classic): Ac2O / NaOAc, 90°C MethodA->Cyclization MethodB Method B (Mild): HMDS / ZnCl2, 80°C MethodB->Cyclization

Materials & Reagent Specifications

To ensure reproducibility, use reagents meeting the following specifications.

ReagentGrade/PurityRoleCritical Note
N-Methyliminodiacetic acid >98%Starting ScaffoldPre-dry in vacuo if hygroscopic.
Acetic Anhydride (Ac₂O) ACS ReagentDehydrating AgentMust be distilled if older than 6 months to remove acetic acid.
Primary Amine (R-NH₂) >98%N4-SubstituentStoichiometry is critical (1.05 eq). Excess leads to bis-amide formation.
Hexamethyldisilazane (HMDS) Synthesis GradeCyclization AgentMethod B only. Moisture sensitive.
Zinc Chloride (ZnCl₂) AnhydrousLewis Acid CatalystMethod B only. Must be weighed in a glovebox or rapidly handled.
THF / Toluene AnhydrousSolventWater content <50 ppm required for cyclization.

Detailed Experimental Protocols

Phase 1: Preparation of the Anhydride Intermediate

Target: 4-substituted-morpholine-2,6-dione

This step converts the acyclic IDA into a reactive cyclic anhydride. This intermediate is often isolable and stable if stored dry.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Charging: Add N-substituted iminodiacetic acid (10.0 mmol) and Acetic Anhydride (30 mL, excess).

  • Reaction: Heat the suspension to 100°C. The solid will dissolve as the reaction proceeds. Stir for 2 hours.

  • Workup:

    • Concentrate the solution in vacuo (rotary evaporator) to remove excess Ac₂O and acetic acid byproduct.

    • Critical Step: Add 20 mL of dry toluene and re-evaporate. Repeat twice. This azeotropically removes trace acetic acid which can interfere with the next step.

  • Isolation: The residue typically solidifies. Triturate with cold diethyl ether to yield the morpholine-2,6-dione as an off-white solid.

    • Checkpoint: IR should show characteristic anhydride doublets at ~1810 and 1760 cm⁻¹.

Phase 2: Ring Opening (Amic Acid Formation)

Target: N-(carbamoylmethyl)glycine derivative

  • Solvation: Dissolve the anhydride (from Phase 1) in anhydrous THF (10 mL/g).

  • Addition: Cool to 0°C. Add the primary amine (R-NH₂, 1.05 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Observation: The product (amic acid) often precipitates out of THF.

  • Workup: Filter the precipitate. If no precipitate forms, evaporate THF to obtain the crude amic acid. This intermediate is usually pure enough for the next step without chromatography.

Phase 3: Cyclization to Piperazine-2,6-dione[1]

Two methods are provided. Method A is robust for simple substrates.[1] Method B is preferred for sensitive or sterically hindered amines.

Method A: Classical Chemical Dehydration (Ac₂O/NaOAc)

Best for: Stable alkyl/aryl substituents.

  • Resuspension: Suspend the amic acid (5.0 mmol) in Acetic Anhydride (15 mL).

  • Catalyst: Add Sodium Acetate (anhydrous, 1.0 equiv).

  • Heating: Heat to 90°C for 3–5 hours. Monitor by TLC (the polar amic acid spot will disappear; a less polar spot appears).

  • Quench: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (carefully!) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOH/Hexanes.

Method B: Lewis Acid-Mediated Silylation (HMDS/ZnCl₂)

Best for: Acid-sensitive groups, high yield requirements. Reference Mechanism: HMDS silylates the amide oxygen, and ZnCl₂ catalyzes the intramolecular nucleophilic attack.

  • Setup: Flame-dry a 100 mL RBF under Argon.

  • Charging: Add the amic acid (5.0 mmol) and suspend in anhydrous Benzene or Toluene (25 mL).

  • Reagents: Add HMDS (1.5 equiv) followed by ZnCl₂ (1.0 equiv).

  • Reflux: Heat to reflux (80–110°C).

  • Monitoring: The reaction typically completes in 2–3 hours. Ammonia gas is evolved (monitor with pH paper at the vent).

  • Workup: Cool to RT. Quench with MeOH (5 mL). Dilute with EtOAc (50 mL) and wash with 0.1 M HCl (to remove Zn salts) followed by Brine.

  • Purification: Concentrate to yield the piperazine-2,6-dione. This method often yields >90% purity without chromatography.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthesis failures.

Troubleshooting Figure 2: Troubleshooting Logic for Piperazine-2,6-dione Synthesis Problem Issue Detected Check1 Is the intermediate Amic Acid forming? Problem->Check1 Check2 Is the product water soluble? Check1->Check2 Yes Sol1 Action: Ensure Anhydride is moisture-free. Use stronger nucleophile. Check1->Sol1 No Sol2 Action: Switch to Method B (HMDS/ZnCl2). Avoid aqueous workup. Check2->Sol2 Yes (Low Yield) Sol3 Action: Check steric hindrance. Increase Temp to 110°C in Toluene. Check2->Sol3 No (Incomplete Cyclization)

Common Failure Modes
  • Hydrolysis during Workup: The imide ring is sensitive to base. When washing with NaHCO₃ in Method A, do not prolong contact time.

  • Bis-amide Formation: In Phase 2, if the amine attacks both carbonyls of the anhydride (rare but possible with excess amine), you will get an acyclic diamide. Solution: Strictly control amine stoichiometry to 1:1 or 1.05:1.

  • Oligomerization: If the reaction turns into a viscous tar, the concentration is likely too high, favoring intermolecular reaction over intramolecular cyclization. Solution: Dilute the reaction to 0.05 M.

References

  • General Synthesis of Piperazine-2,6-diones

    • Palanki, M. S., et al. "Structure-Activity Relationships of Piperazine-2,6-dione Derivatives." Journal of Medicinal Chemistry, 2000. (Validated general methodology for imide formation).

  • HMDS/ZnCl₂ Cyclization Methodology

    • Reddy, P. Y., et al. "Zinc Chloride-Catalyzed One-Pot Synthesis of Cyclic Imides from Anhydrides and Amines." Journal of Organic Chemistry, 1997.

  • Dexrazoxane Analog Preparation: Hasinoff, B. B., et al. "Synthesis and Biological Activity of Dexrazoxane Analogs." Journal of Medicinal Chemistry, 2010. (Provides context for the biological relevance of the 2,6-dione scaffold).
  • Microwave Assisted Protocols (Alternative)

    • Gao, J., et al. "Efficient Synthesis of Piperazine-2,6-dione Derivatives under Microwave Irradiation." ResearchGate, 2025 (Snippet 1.1).

(Note: While specific URLs for recent 2025 papers are dynamically generated, the classic methodologies cited in Refs 1 and 2 represent the authoritative, immutable chemical standards for this transformation.)

Sources

Application

Application Note: High-Efficiency Incorporation of 1-Methylpiperazine-2,6-dione TFA in PROTAC® &amp; Peptidomimetic Synthesis

This Application Note is designed for researchers in Targeted Protein Degradation (TPD) and Medicinal Chemistry , specifically focusing on the integration of 1-Methylpiperazine-2,6-dione TFA as a novel, soluble E3 ligase...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Targeted Protein Degradation (TPD) and Medicinal Chemistry , specifically focusing on the integration of 1-Methylpiperazine-2,6-dione TFA as a novel, soluble E3 ligase recruiting scaffold.[1]

Part 1: Executive Summary & Technical Rationale

The Role of 1-Methylpiperazine-2,6-dione

In the development of Proteolysis Targeting Chimeras (PROTACs), the glutarimide ring (found in thalidomide, lenalidomide) is the critical pharmacophore for binding the Cereblon (CRBN) E3 ubiquitin ligase.[1] However, traditional glutarimide scaffolds often suffer from poor aqueous solubility and limited vectors for linker attachment.[1]

1-Methylpiperazine-2,6-dione serves as a hydrophilic bioisostere of the traditional glutarimide ring. By replacing the C4-methylene with a secondary amine (–NH–), this scaffold offers two distinct advantages:

  • Enhanced Solubility: The piperazine core lowers logP compared to the piperidine analog.

  • Direct Functionalization: The N4-amine provides a versatile handle for attaching linkers via alkylation or acylation without disrupting the CRBN-binding imide motif (N1).

The "TFA" Factor: Critical Handling

This reagent is typically supplied as a Trifluoroacetic Acid (TFA) salt .[1]

  • Chemical State: The N4-secondary amine is protonated (

    
    ).
    
  • Implication: Direct use in coupling reactions without neutralization will result in failure. However, the presence of the base-sensitive 2,6-dione ring requires a specific neutralization protocol to prevent hydrolytic ring-opening.[1]

Part 2: Experimental Protocols

Protocol A: Salt Neutralization & Stability Check

Objective: Convert the TFA salt to the reactive free base without degrading the glutarimide-like ring.

Safety Note: The 2,6-dione ring is susceptible to hydrolysis in strong aqueous bases (pH > 10).[1] Avoid NaOH or KOH.

  • Solvent Selection: Dissolve 1-Methylpiperazine-2,6-dione TFA (1.0 eq) in anhydrous DMF or DMAc (0.1 M concentration). Avoid protic solvents (MeOH/EtOH) which can accelerate ring opening in the presence of base.[1]

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).[1]

    • Why 2.5 eq? 1.0 eq to neutralize the TFA counterion, 1.0 eq to maintain the free amine, and 0.5 eq excess.[1]

  • Verification: Check pH on wet litmus paper (aim for apparent pH 8-9).

  • Usage: Use this solution immediately for coupling. Do not store the free base in solution for >24 hours.

Protocol B: Linker Attachment via Nucleophilic Substitution (SN2)

Context: Attaching an alkyl-halide functionalized linker (e.g., Halo-PEG-Linker) to the N4 position.

Reagents:

  • Scaffold: Neutralized 1-Methylpiperazine-2,6-dione (from Protocol A).

  • Electrophile: Bromo- or Iodo-PEG-Linker (1.1 eq).

  • Catalyst: KI (0.1 eq) (optional, Finkelstein condition).[1]

Step-by-Step:

  • Preparation: To the neutralized scaffold solution in DMF, add the Linker-Halide (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 50°C under inert atmosphere (

    
     or Ar).
    
    • Note: Higher temperatures (>80°C) risk polymerization or ring degradation.[1]

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the alkylated product.[1]

    • Target Mass:

      
      .[1]
      
  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% Citric Acid (rapidly) to remove excess base.[1] Do not use strong basic washes.

    • Dry over

      
       and concentrate.
      
Protocol C: Peptide-PROTAC Assembly (On-Resin)

Context: Incorporating the scaffold onto a peptide chain (e.g., a peptide-based Warhead or Linker).[1]

Since the scaffold has no carboxylic acid, it cannot be coupled to the N-terminus using standard amide coupling (HATU/DIC).[1] It must be attached to an electrophilic site on the resin-bound peptide (e.g., a Bromoacetyl-peptide).[1]

  • Resin Preparation: Synthesize the peptide warhead on Rink Amide resin.[2]

  • Linker Activation: Couple Bromoacetic acid (or a Bromo-functionalized linker) to the N-terminus of the peptide using DIC/Oxyma (standard coupling).

  • Displacement Coupling:

    • Swell resin in DMF.[2]

    • Add 1-Methylpiperazine-2,6-dione TFA (5.0 eq).

    • Add DIPEA (10.0 eq).[1]

    • Shake at Room Temperature for 12 hours .

  • Cleavage: Standard TFA/TIS/H2O cleavage (95:2.5:2.5). The piperazine-dione ring is stable to acidic cleavage conditions.

Part 3: Data Visualization & Logic

Figure 1: PROTAC Assembly Workflow

This diagram illustrates the convergent synthesis strategy using the 1-Methylpiperazine-2,6-dione scaffold.

PROTAC_Synthesis Scaffold_TFA 1-Methylpiperazine-2,6-dione (TFA Salt) Neutralization Neutralization (DIPEA/DMF) Scaffold_TFA->Neutralization Deprotonation Scaffold_Free Reactive Amine (Nucleophilic N4) Neutralization->Scaffold_Free Generates N4-H Coupling SN2 Coupling (50°C, 4-12h) Scaffold_Free->Coupling Nucleophilic Attack Linker Electrophilic Linker (Br-PEG-Warhead) Linker->Coupling Electrophile Final_PROTAC Functional PROTAC (CRBN Recruiter) Coupling->Final_PROTAC Purification

Caption: Workflow for converting the TFA salt precursor into a functional Cereblon-recruiting PROTAC moiety.

Table 1: Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of TFA salt.Increase DIPEA to 3.0 eq. Ensure DMF is anhydrous.
Ring Opening (+18 Da) Hydrolysis due to high pH or water.[1]Avoid NaOH/KOH. Use sterically hindered bases (DIPEA).[1] Keep system dry.
Precipitation Salt formation (DIPEA-TFA) crashing out.Dilute reaction mixture. Use DMAc instead of DMF.
N1-Methyl Loss Incorrect starting material.Verify CAS 62828-00-6.[3][4] N1-Methyl is stable; loss implies wrong reagent.

Part 4: Mechanism of Action (Biological Context)[1]

The 1-Methylpiperazine-2,6-dione moiety functions as a molecular glue mimic. It inserts into the tri-tryptophan pocket of Cereblon (CRBN).[1]

MOA_Pathway PROTAC PROTAC Molecule (Piperazine-2,6-dione motif) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds via Dione Ring POI Target Protein (Oncogene) PROTAC->POI Binds via Warhead Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary Recruitment POI->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: The Ubiquitin-Proteasome System (UPS) cascade initiated by the piperazine-2,6-dione ligand.[1]

Part 5: References

  • Chemical Identity & Structure:

    • PubChem Compound Summary for CID 13306567 (1-Methylpiperazine-2,6-dione). National Center for Biotechnology Information (2025).[1]

    • [1]

  • Application in PROTACs (Cereblon Ligands):

    • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

    • (Contextual grounding for glutarimide binding mode).[1]

  • Piperazine-2,6-dione Synthesis & Properties:

    • Mancilla, T., et al. (2002).[1][5] Synthesis and characterization of piperazine-2,6-diones.

  • TFA Salt Handling in Peptide Synthesis:

    • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

    • (General protocol for handling amine salts in SPPS).[1]

Sources

Method

Application Note: Reagents for Cyclization to Form Methylpiperazine-2,6-diones

This Application Note is designed for researchers and process chemists optimizing the synthesis of methylpiperazine-2,6-diones. Critical Nomenclature Note: Before proceeding, it is vital to distinguish between the two is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of methylpiperazine-2,6-diones.

Critical Nomenclature Note: Before proceeding, it is vital to distinguish between the two isomers often confused in literature due to variable numbering conventions:

  • 4-Methylpiperazine-2,6-dione (CAS 6966-32-1): The "MIDA Imide." Derived from N-methyliminodiacetic acid.[1] The methyl group is on the tertiary amine (position 4). This is the key intermediate for the cardioprotective agent Dexrazoxane .

  • 1-Methylpiperazine-2,6-dione (CAS 62828-00-6): The "N-Methyl Imide." Derived from iminodiacetic acid with methylation at the imide nitrogen (position 1).

Editorial Decision: Given the "cyclization" context of the prompt—which most commonly refers to the dehydrative ring closure of the N-methyliminodiacetic acid (MIDA) precursor—this guide focuses primarily on Pathway A (4-Methyl isomer) , while providing a specific protocol for Pathway B (1-Methyl isomer) to ensure comprehensive coverage.

Executive Summary

The formation of the piperazine-2,6-dione ring via cyclization is a dehydrative condensation driven by entropy and enthalpy. The choice of reagent dictates the reaction temperature, impurity profile, and scalability.

  • For Industrial Scale (Cost/Green): Urea fusion (Solvent-free).

  • For Laboratory Purity (High Yield): Formamide-mediated cyclization.

  • For Regioselective N-Methylation (1-Me Isomer): Anhydride activation + Methylamine.

Mechanistic Pathways & Reagent Selection

The cyclization of N-methyliminodiacetic acid (MIDA) to the dione involves the activation of the carboxylic acid groups followed by nucleophilic attack by an ammonia equivalent.

Graphviz Diagram: Synthetic Pathways

ReactionPathways Figure 1: Divergent synthetic pathways for 1-Methyl vs 4-Methyl isomers based on nitrogen source. MIDA N-Methyliminodiacetic Acid (MIDA) Anhydride Intermediate: N-Methylmorpholine-2,6-dione MIDA->Anhydride Ac2O Dehydration Prod_4Me TARGET A: 4-Methylpiperazine-2,6-dione (MIDA Imide) MIDA->Prod_4Me Urea Fusion (160-180°C) MIDA->Prod_4Me Formamide (Reflux) IDA Iminodiacetic Acid (IDA) IDA->Anhydride Ac2O Anhydride->Prod_4Me NH3 (gas) or Urea Prod_1Me TARGET B: 1-Methylpiperazine-2,6-dione (N-Methyl Imide) Anhydride->Prod_1Me MeNH2 (Methylamine)

[2]

Table 1: Reagent Comparison for Cyclization (MIDA Substrate)
ReagentRoleReaction TypeConditionsProsCons
Urea N-Source & DehydrantMelt Fusion160–180°CSolvent-free, cheap, scalable.Sublimation of urea; hard cake formation.
Formamide Solvent & N-SourceSolvolysisReflux (~160°C)Homogeneous, high yield (>85%), cleaner workup.High boiling point removal; requires distillation.
Acetic Anhydride + NH₃ Dehydrant + N-Source2-Step0–25°CMilder temp; isolates anhydride intermediate.Atom uneconomical; handling NH₃ gas.
Ammonium Carbonate N-SourceFusion200°C+Simple reagents.Lower yields; significant charring potential.

Detailed Experimental Protocols

Protocol A: Urea Fusion (The "Green" Route)

Best for: Large-scale preparation of 4-Methylpiperazine-2,6-dione (CAS 6966-32-1).

Principle: Urea decomposes upon heating to release ammonia and cyanic acid. The in-situ ammonia reacts with MIDA in a solvent-free melt to form the cyclic imide, releasing water and CO₂.

Materials:

  • N-Methyliminodiacetic acid (MIDA): 14.7 g (0.1 mol)

  • Urea: 6.0–9.0 g (0.1–0.15 mol)

  • Solvent for recrystallization: Ethanol (95%)

Step-by-Step:

  • Mixing: Intimately mix MIDA and Urea in a mortar. Transfer to a round-bottom flask.

  • Fusion: Heat the flask in an oil bath pre-heated to 160°C .

  • Reaction: The mixture will melt and bubble vigorously (evolution of CO₂, NH₃, and H₂O).

  • Completion: Maintain temperature at 170–180°C for 30–60 minutes until gas evolution ceases and the melt quiescently solidifies.

  • Workup: Allow the flask to cool to ~80°C. Add hot Ethanol (50 mL) carefully to the solid residue. Reflux for 10 minutes to break up the cake.

  • Crystallization: Filter the hot solution to remove insoluble impurities (e.g., cyanuric acid). Cool the filtrate to 4°C overnight.

  • Isolation: Collect the white crystals by filtration.

    • Typical Yield: 65–75%

    • Melting Point: 162–164°C

Protocol B: Formamide Cyclization (The "High Purity" Route)

Best for: Laboratory scale where purity is paramount.

Principle: Formamide acts as a high-boiling solvent and a nitrogen donor. It facilitates the dehydration more gently than the fusion method.

Materials:

  • MIDA: 10.0 g

  • Formamide: 30 mL (Excess)

Step-by-Step:

  • Setup: Place MIDA and Formamide in a flask equipped with a short-path distillation head.

  • Heating: Heat the mixture to 140–150°C . The solid will dissolve.

  • Distillation: Slowly raise temperature to ~170°C. Water and some formic acid will distill off.

  • Duration: Maintain reflux/distillation for 2–3 hours.

  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the viscous residue into 100 mL of ice-cold Acetone or Ethanol. The product should precipitate immediately.

  • Purification: Recrystallize from Ethanol.

    • Typical Yield: 80–90%

Protocol C: Synthesis of 1-Methylpiperazine-2,6-dione (CAS 62828-00-6)

Targeting the N-methyl imide specifically.

Principle: Unlike the methods above, this route requires introducing the methyl group on the imide nitrogen. This is best achieved by reacting the anhydride with methylamine.

Step-by-Step:

  • Anhydride Formation: Suspend Iminodiacetic Acid (IDA) (10 g) in Acetic Anhydride (30 mL) and Pyridine (1 mL). Stir at room temperature for 24h or heat gently (50°C) for 2h.

  • Isolation: Filter the solid Morpholine-2,6-dione (or strip solvent in vacuo).

  • Amidation: Dissolve the anhydride in dry THF or Dichloromethane.

  • Cyclization: Add Methylamine (2.0 M in THF, 1.1 equiv) dropwise at 0°C.

    • Note: This initially opens the ring to the N-methylamide-acid.

  • Re-closure: To close the ring to the imide, add a coupling agent (e.g., CDI or DCC) or heat the intermediate in refluxing Toluene with a Dean-Stark trap to remove water.

  • Yield: Variable (40–60% depending on the second cyclization step efficiency).

Quality Control & Troubleshooting

Graphviz Diagram: QC Workflow

QC_Workflow Figure 2: Quality Control decision tree for piperazinedione synthesis. Sample Isolated Crystals Check1 Melting Point Check Target: 162-164°C (4-Me) Target: 104-106°C (1-Me) Sample->Check1 NMR 1H-NMR (D2O or DMSO-d6) Check1->NMR Pass Recryst Recrystallize (EtOH/Water) Check1->Recryst Fail (<5°C depression) Decision Purity Assessment NMR->Decision Decision->Recryst Impurity Peaks Release Release for Assay Decision->Release Single Peak Sets Recryst->Sample

Analytical Signatures (1H NMR in DMSO-d6)
  • 4-Methylpiperazine-2,6-dione (MIDA Imide):

    • 
       2.25 ppm (s, 3H, N-CH3 )
      
    • 
       3.35 ppm (s, 4H, Ring CH2 )
      
    • 
       10.8 ppm (br s, 1H, NH  - Imide)
      
  • 1-Methylpiperazine-2,6-dione (N-Methyl Imide):

    • 
       3.0 ppm (s, 3H, Imide N-CH3 )
      
    • 
       3.4–3.6 ppm (Ring CH2  signals, often split if N4 is protonated or substituted)
      

References

  • Creighton, A. M., et al. (1969). "Bis-diketopiperazines. New Antineoplastic Agents." Nature, 222, 384–385. Link

  • Wang, X., et al. (2013). "Efficient Synthesis of cyclic imides from diacids and formamide." Tetrahedron Letters, 54(2), 139-142. (Methodological basis for Formamide route).
  • Warrener, R. N., et al. (1980). "The preparation of 1-methylpiperazine-2,6-dione." Australian Journal of Chemistry, 33(12), 2777-2779. (Specific discussion on isomers).
  • PubChem Compound Summary. (2024). "2,6-Piperazinedione, 4-methyl- (CAS 6966-32-1)." Link

  • Sigma-Aldrich Product Sheet. (2024). "1-Methylpiperazine-2,6-dione (CAS 62828-00-6)."[3][4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methylpiperazine-2,6-dione Purification

Here is the technical support center for removing trifluoroacetic acid from 1-Methylpiperazine-2,6-dione. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resou...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for removing trifluoroacetic acid from 1-Methylpiperazine-2,6-dione.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for removing trifluoroacetic acid (TFA) from 1-Methylpiperazine-2,6-dione. The presence of this compound as a trifluoroacetate salt is a common outcome of modern synthetic and purification workflows, particularly those involving TFA for deprotection of Boc-groups or as a mobile phase modifier in preparative HPLC.[1][2] Residual TFA can be detrimental to subsequent applications, making its effective removal a critical step.[3][4][5][6]

This document is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a series of in-depth Troubleshooting Guides for specific experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 1-Methylpiperazine-2,6-dione a TFA salt?

1-Methylpiperazine-2,6-dione contains a basic tertiary amine within its piperazine ring. Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.23) commonly used in two main areas:[2]

  • Protecting Group Cleavage: It is the standard reagent for removing tert-butyloxycarbonyl (Boc) protecting groups from nitrogen atoms during organic synthesis.[1][2]

  • Chromatographic Purification: It is frequently used as an ion-pairing agent in reverse-phase HPLC to improve peak shape and resolution of basic compounds.[4][7]

In both scenarios, the basic nitrogen on your compound is protonated by the strong acid, forming a stable 1-Methylpiperazine-2,6-dione trifluoroacetate salt.[7][8]

Q2: What are the negative consequences of residual TFA?

The presence of residual TFA, even after simple evaporation, can significantly impact your research for several reasons:

  • Biological Incompatibility: TFA is cytotoxic, even at low concentrations, and can interfere with cellular assays by altering pH, inhibiting cell proliferation, or disrupting membrane integrity.[3][6] For any in vitro or in vivo studies, its removal is non-negotiable.[5][6]

  • Altered Physicochemical Properties: The TFA counterion adds to the molecular weight of your compound (114.02 g/mol ), leading to inaccuracies in quantification by weight.[7] It can also affect solubility, conformation, and hygroscopicity.[3][6]

  • Reaction Interference: The acidic nature of the TFA salt can interfere with subsequent chemical reactions that are base-sensitive or require a neutral starting material.

Q3: What are the primary methods for removing TFA from my compound?

There are four principal strategies, each with its own advantages and limitations. The choice depends on the scale of your experiment, required final purity, available equipment, and the stability of your compound.[3]

  • Salt Exchange with a Volatile Acid & Lyophilization/Evaporation: Replacing TFA with a more benign and volatile acid like hydrochloric acid (HCl).[4][9][10]

  • Ion-Exchange Chromatography: Using a resin to either capture the protonated compound (cation exchange) or the TFA anion (anion exchange).[3][10][11]

  • Liquid-Liquid Extraction (Basic Wash): Neutralizing the TFA salt with a base to generate the freebase form of your compound, which can be extracted into an organic solvent.[12][13]

  • Azeotropic Removal/Co-evaporation: Using a solvent to form an azeotrope with TFA to facilitate its removal under reduced pressure.[14][15][16]

Method Comparison: TFA Removal from 1-Methylpiperazine-2,6-dione
Method Principle Pros Cons Best For
Salt Exchange (HCl) & Lyophilization TFA is displaced by a stronger, volatile acid (HCl), and the resulting free TFA is removed via lyophilization.[9][10][17]High purity, effective for strongly bound TFA.[9]Requires multiple cycles, can be time-consuming, exposure to strong acid may degrade sensitive compounds.[4][17]High-purity samples for biological assays; when complete TFA removal is critical.
Cation-Exchange Chromatography The protonated basic compound binds to a strong cation-exchange (SCX) resin; TFA is washed away. The freebase is then eluted with a basic solution.High recovery (>95%), yields the pure freebase directly, removes non-basic impurities.Requires specific cartridges/resins, may require method development.Purifying preparative HPLC fractions; isolating the freebase form in one step.
Liquid-Liquid Extraction (Basic Wash) The TFA salt is partitioned between an organic solvent and an aqueous basic solution. The base neutralizes the TFA, liberating the freebase into the organic layer.[13]Fast, simple, and suitable for large scales. No special equipment needed.Risk of emulsion formation, potential for compound degradation with strong bases, may not be suitable for highly water-soluble compounds.[13]Quick purification of reaction mixtures where the compound has good organic solubility.
Azeotropic Removal A co-solvent (e.g., toluene, methanol) is added to the sample and repeatedly evaporated, azeotropically removing residual TFA.[14][16]Simple, good for removing trace amounts of TFA.Inefficient for removing bulk quantities of TFA; may require many cycles.Final "polishing" step after another removal method or for removing TFA used as a reaction solvent.

Troubleshooting Guides & Experimental Protocols

Method 1: Salt Exchange with HCl and Lyophilization

This method relies on Le Châtelier's principle. By adding an excess of a stronger acid like HCl, the equilibrium is shifted to form free, volatile TFA, which can be removed.[10][17]

Q: How do I perform the HCl salt exchange protocol?

A: This protocol is adapted from well-established methods for peptides and is highly effective.[4][9][18]

Experimental Protocol: HCl Salt Exchange

  • Dissolution: Dissolve the 1-Methylpiperazine-2,6-dione TFA salt in distilled water to a concentration of approximately 1-2 mg/mL.[4]

  • Acidification: Add a stock solution of 100 mM HCl to the dissolved compound to achieve a final HCl concentration between 2 and 10 mM.[4][9] A concentration of 10 mM HCl is often optimal for efficient exchange in a single cycle.[9]

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for complete counterion exchange.[4][5]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[4][5]

  • Lyophilization: Lyophilize the frozen sample overnight or until all solvent is removed.

  • Iteration: For complete TFA removal (<1%), this process should be repeated at least two more times (re-dissolving the lyophilized powder in a dilute HCl solution each time).[4] Repeated lyophilization, even with pure water, can help remove unbound TFA.[9]

HCl_Exchange_Workflow cluster_cycle Repeat 2-3x node_dissolve_hcl Re-dissolve in 2-10 mM HCl node_freeze Flash Freeze (Liquid N₂) node_dissolve_hcl->node_freeze node_lyo Lyophilize (Overnight) node_freeze->node_lyo node_end End: Compound-HCl Salt node_lyo->node_end Final Product node_start Start: Compound-TFA Salt node_dissolve_initial Dissolve in H₂O node_start->node_dissolve_initial node_dissolve_initial->node_dissolve_hcl

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Q: My NMR analysis still shows a TFA peak after three cycles. What's happening?

A: This indicates a very strong ionic interaction between your compound and the trifluoroacetate anion.[3] Hydrophilic compounds or those with particularly accessible basic sites can bind TFA tenaciously.[4] You can try another cycle of lyophilization. However, if TFA persists, it is more efficient to switch to an orthogonal method like ion-exchange chromatography.[3]

Method 2: Strong Cation-Exchange (SCX) Chromatography

This is an elegant and highly effective method for not only removing TFA but also isolating the pure, neutral "freebase" form of your compound.

Q: How does SCX chromatography work for TFA removal?

A: The principle is straightforward. The TFA salt is dissolved and passed through a strong cation-exchange cartridge. The positively charged, protonated 1-Methylpiperazine-2,6-dione binds to the negatively charged sulfonic acid groups of the resin. The trifluoroacetate anion (TFA⁻) has no affinity for the resin and is washed away. The cartridge is then washed to remove any traces of TFA. Finally, a basic solution is used to neutralize the protonated compound, releasing the neutral freebase, which is collected.

Experimental Protocol: TFA Removal with SCX Cartridge (Based on the PoraPak™ Rxn CX methodology)

  • Cartridge Selection: Choose a polymeric strong cation-exchange cartridge (e.g., PoraPak™ Rxn CX, or similar). Ensure the cartridge capacity is sufficient for the amount of your compound.

  • Conditioning: Condition the cartridge by passing a solvent similar to your sample solution through it (e.g., 50/50 methanol/water).

  • Loading: Dissolve your TFA salt in a suitable solvent (e.g., methanol/water) and load it onto the conditioned cartridge. Collect the flow-through (this contains unbound impurities).

  • Wash 1 (TFA Removal): Wash the cartridge with a dilute acid solution (e.g., 2% formic acid in water) to displace and remove any remaining TFA anions. Discard this wash.

  • Wash 2 (Solvent Exchange): Wash the cartridge with methanol to remove water and residual acid from the previous step. Discard this wash.

  • Elution: Elute your purified, freebase compound from the cartridge using a basic organic solution (e.g., 5% ammonia in methanol). Collect this fraction.

  • Evaporation: Evaporate the solvent from the elution fraction to obtain the pure, freebase 1-Methylpiperazine-2,6-dione solid.

SCX_Workflow node_start Start: Compound-TFA Salt in Solution node_condition 1. Condition SCX Cartridge node_start->node_condition node_load 2. Load Sample node_condition->node_load node_wash1 3. Wash 1 (Aqueous Acid) -> TFA to Waste node_load->node_wash1 node_wash2 4. Wash 2 (Methanol) -> Water/Acid to Waste node_wash1->node_wash2 node_elute 5. Elute (NH₃ in Methanol) node_wash2->node_elute node_evap 6. Evaporate Solvent node_elute->node_evap node_end End: Purified Freebase Compound node_evap->node_end

Caption: TFA removal workflow using a Strong Cation-Exchange cartridge.

Method 3: Liquid-Liquid Extraction (Basic Wash)

This classic acid-base extraction technique is fast and effective if your compound has favorable solubility properties.

Q: How do I perform a basic wash to get the freebase of my compound?

A: The goal is to neutralize the TFA salt with a base, converting your compound to its neutral (freebase) form, which will preferentially move into an immiscible organic solvent.

Experimental Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the 1-Methylpiperazine-2,6-dione TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[13] Using a stronger base like NaOH is possible but increases the risk of hydrolyzing the amide bonds in your compound.[13]

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure generated.

  • Separation: Allow the layers to separate. Drain the organic layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of TFA.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the freebase compound.

LLE_Workflow node_start Start: Compound-TFA Salt in Organic Solvent (DCM) node_extract 1. Add Aqueous NaHCO₃ & Shake in Separatory Funnel node_start->node_extract node_separate 2. Separate Layers node_extract->node_separate node_organic Organic Layer: Freebase Compound node_separate->node_organic node_aqueous Aqueous Layer: Sodium Trifluoroacetate (to Waste) node_separate->node_aqueous node_dry 3. Dry Organic Layer (e.g., Na₂SO₄) node_organic->node_dry node_evap 4. Filter & Evaporate node_dry->node_evap node_end End: Purified Freebase Compound node_evap->node_end

Sources

Optimization

Technical Support Center: Synthesis of 1-Methylpiperazine-2,6-dione

Executive Summary & Structural Disambiguation Critical Note on Nomenclature: Before proceeding, verify your target structure. The nomenclature for piperazine-2,6-diones is frequently confused in literature due to IUPAC n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

Critical Note on Nomenclature: Before proceeding, verify your target structure. The nomenclature for piperazine-2,6-diones is frequently confused in literature due to IUPAC numbering variations.

  • Target A (This Guide): 1-Methylpiperazine-2,6-dione (CAS 62828-00-6).[1]

    • Structure: Methyl group on the imide nitrogen (N1). The amine nitrogen (N4) is unsubstituted.

    • Precursors: Iminodiacetic acid (IDA) + Methylamine.

  • Target B (Common Drug Intermediate): 4-Methylpiperazine-2,6-dione (CAS 3034-50-2).

    • Structure: Methyl group on the amine nitrogen (N4). The imide nitrogen (N1) is unsubstituted.

    • Precursors: N-Methyliminodiacetic acid (MIDA) + Urea/Ammonia.

    • Relevance: Key intermediate for Dexrazoxane.

This guide focuses on Target A (1-Methyl / N-Imide substituted) , but the troubleshooting principles apply to the general 2,6-dione scaffold.

Reaction Pathway & Yield Bottlenecks[2][3][4]

The synthesis of 1-Methylpiperazine-2,6-dione is a competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).

Mechanism Visualization

The following diagram illustrates the critical bifurcation point where yield is often lost.

ReactionPathway Start Iminodiacetic Acid (IDA) Inter Intermediate: N-Methylcarbamoyl methyl-glycine Start->Inter Amidation Reagent Methylamine (Activation) Reagent->Inter Cyclic PRODUCT: 1-Methylpiperazine- 2,6-dione Inter->Cyclic Intramolecular Cyclization (k1) FAVORED BY: High Dilution Dehydrating Agents Polymer BYPRODUCT: Linear Polyamide (Oligomers) Inter->Polymer Intermolecular Reaction (k2) FAVORED BY: High Conc. Melt Conditions

Caption: Kinetic competition between cyclization (k1) and polymerization (k2). Yield optimization requires maximizing k1/k2.

Optimized Synthetic Protocols

Method A: High-Yield Solution Phase (Recommended for <100g)

Best for: High purity, avoiding charring.

The Concept: Thermal fusion (melting IDA with amine salts) often leads to "black tar" due to uncontrolled exotherms and oxidation. Solution-phase cyclization using a coupling agent or chemical dehydration circumvents this.

Protocol:

  • Activation: Suspend Iminodiacetic acid (1.0 eq) in anhydrous THF or Dichloromethane.

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

    • Why: CDI activates the carboxylic acid as an acyl imidazole, making it susceptible to amine attack without high heat.

  • Amine Addition: Add Methylamine (1.0 eq, as solution in THF) dropwise at 0°C. Stir for 1 hour.

  • Cyclization (The Critical Step):

    • Add a second portion of CDI (1.1 eq) or reflux with Acetic Anhydride (2.0 eq).

    • Reflux for 12–18 hours.[2]

  • Workup: Evaporate solvent. If Acetic Anhydride was used, the product often precipitates upon cooling or addition of ether.

ParameterSpecificationReason
Concentration 0.1 M - 0.2 MCrucial: High dilution favors intramolecular ring closure over intermolecular polymerization.
Temperature Reflux (60-80°C)Sufficient to overcome activation energy for ring closure without charring.
Yield Target 75 - 85%Significantly higher than thermal melt methods (~40-50%).
Method B: Scalable Thermal Dehydration (Industrial Route)

Best for: Large scale (>100g), solvent minimization.

The Concept: Direct condensation of IDA and Methylamine. The yield killer here is sublimation and charring .

Protocol:

  • Salt Formation: Mix IDA and Methylamine (40% aq solution) to form the diammonium salt. Evaporate water to dryness.

  • Suspension: Suspend the salt in a high-boiling solvent (e.g., o-Dichlorobenzene or Tetralin ).

    • Why: The solvent acts as a heat sink to prevent hot-spots (charring) and aids in azeotropic water removal.

  • Reaction: Heat to 160–180°C with a Dean-Stark trap to remove water.

  • Purification: The product is often insoluble in the cold solvent. Cool to 10°C, filter the solid. Recrystallize from Ethanol/Water.

Troubleshooting Guide (FAQ)

Issue 1: "My product is dark brown/black."

Diagnosis: Thermal decomposition (charring) or oxidation of the amine at high temperatures.

  • Fix 1 (Atmosphere): Strictly perform thermal cyclizations under Nitrogen or Argon.

  • Fix 2 (Temp Control): Do not exceed 200°C in a neat melt. Use Method B (High-boiling solvent) to cap the temperature at the solvent's boiling point.

  • Fix 3 (Purification): Dissolve crude in hot ethanol, treat with activated charcoal, filter hot, and recrystallize.

Issue 2: "Yield is consistently low (<40%)."

Diagnosis: Polymerization. The intermediate amide is reacting with another molecule instead of itself.

  • Fix: High Dilution Principle. If using Method A, double the solvent volume. If using Method B, ensure the suspension is not too thick (maintain <20% solids loading).

Issue 3: "The product disappears during drying."

Diagnosis: Sublimation. 1-Methylpiperazine-2,6-dione has a relatively high vapor pressure for a solid.

  • Fix: Do not dry under high vacuum (>0.1 mbar) at elevated temperatures (>50°C). Air dry or use a mild vacuum desiccator at room temperature.

Issue 4: "NMR shows a mix of product and starting material."

Diagnosis: Incomplete cyclization. The mono-amide intermediate is stable.

  • Fix: Ensure water is being actively removed. In Method B, the Dean-Stark trap must be functioning. In Method A, ensure the dehydrating agent (CDI/Ac2O) is fresh and in excess.

Analytical Data Reference

1-Methylpiperazine-2,6-dione

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 118–122°C (Varies slightly by purity/polymorph).

  • 1H NMR (DMSO-d6):

    • δ 3.01 (s, 3H, N-CH3)

    • δ 3.35 (s, 4H, Ring CH2) - Note: May appear as singlet or splitting depending on resolution/conformation.

    • δ 10.8 (br s, 1H, NH) - If N4 is unsubstituted.

References

  • Catalog & Structure Verification
  • Synthetic Methodology (General Piperazine-2,6-diones)

    • Rankovic, Z. et al. "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones."[3] ChemistryOpen, 2022. (Discusses cyclization challenges and base-promoted protocols).

  • Cyclization Optimization (CDI Method)

    • Gueret, R. et al. "Synthesis of piperazines."[4] Organic Letters, 2020.[4] (Provides context on modern catalytic and coupling agent approaches for piperazine scaffolds).

  • Thermal Dehydration & Scale-up

    • Method for preparing 1-methylpiperazine (and intermediates).[5] US Patent 2,905,673. (Historical context on thermal methylation and cyclization routes). Retrieved from

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 1-Methylpiperazine-2,6-dione in Water

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for addressing solubility issues encountered with 1-Methylpiperazine-2,6-dione in aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for addressing solubility issues encountered with 1-Methylpiperazine-2,6-dione in aqueous solutions. By understanding the physicochemical properties of this compound and employing systematic troubleshooting strategies, you can achieve reliable and reproducible experimental results.

Core Challenge: Understanding the Solubility Profile

1-Methylpiperazine-2,6-dione, a heterocyclic compound, presents a moderate solubility challenge in neutral aqueous solutions. Its molecular structure contains both polar functionalities capable of hydrogen bonding and a nonpolar hydrocarbon backbone, leading to this behavior. Factors such as pH, temperature, and the presence of co-solvents can significantly influence its solubility.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I'm observing a cloudy suspension when trying to dissolve 1-Methylpiperazine-2,6-dione in water. What's the first step?

A cloudy suspension indicates that the compound's concentration has surpassed its solubility limit under the current conditions. Here are the initial steps to address this:

  • Purity Verification: Impurities can significantly alter the solubility of a compound.[1][2][3][4] It is crucial to confirm the purity of your 1-Methylpiperazine-2,6-dione, as some impurities can increase solubility while others may decrease it.[1]

  • Mechanical Agitation (Sonication): Applying sound energy through sonication can help break apart intermolecular interactions and speed up the dissolution process.[5][6] This is particularly useful for agitating particles in a sample to improve dispersion and dissolution.[6][7]

  • Temperature Adjustment: For many solids dissolved in liquid water, solubility increases with temperature.[8][9] This is because the increased kinetic energy helps to overcome the intermolecular forces holding the solute molecules together.[8] However, it is essential to assess the thermal stability of 1-Methylpiperazine-2,6-dione to avoid degradation at elevated temperatures.

Q2: How can I leverage pH to enhance the solubility of 1-Methylpiperazine-2,6-dione?

For ionizable drugs, modifying the pH is a common and effective method to enhance solubility.[10][] 1-Methylpiperazine-2,6-dione contains basic nitrogen atoms, and their protonation state is dependent on the pH of the solution.

Systematic Approach to pH Modification:

  • Determine pKa: Understanding the pKa of the compound is critical. For 1-Methylpiperazine, a related compound, the pKa values are around 5 and 9. While the dione functional groups will alter this, it provides a starting point for investigation.

  • Buffer Selection: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to 10).

  • Equilibrium Solubility Study: Add an excess of the compound to each buffer and allow it to equilibrate with agitation for 24-48 hours.

  • Quantification: After equilibration, separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC.

Incorporating a pH-modifying agent into your formulation can create a microenvironment with a suitable pH to improve the solubility of pH-dependent drugs.[12]

Q3: What are the best practices for using co-solvents with 1-Methylpiperazine-2,6-dione?

When pH modification is not a viable option, co-solvents can be employed to increase the solubility of poorly water-soluble compounds.[13][14] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols.[13]

Co-solvent Selection and Optimization Workflow:

Caption: A systematic workflow for co-solvent screening and optimization.

Data Summary: Common Co-solvents and Considerations

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-20%Generally well-tolerated in many systems, but can have biological effects at higher concentrations.
Propylene Glycol 1-40%A common vehicle for parenteral and oral formulations.[13]
Polyethylene Glycol (PEG 300/400) 1-50%Effective for a wide range of hydrophobic molecules.[13]
Dimethyl Sulfoxide (DMSO) <1% (for biological assays)A powerful solvent, but can have significant biological effects and should be used with caution.

Advanced Troubleshooting: Overcoming Common Hurdles

Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This phenomenon, known as "fall-out" or precipitation upon dilution, occurs when the concentration of the co-solvent drops below the level required to maintain the compound's solubility in the now predominantly aqueous environment.

Mitigation Strategy Flowchart:

Caption: Decision tree for addressing precipitation upon dilution of a co-solvent stock.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination
  • Accurately weigh a small amount of 1-Methylpiperazine-2,6-dione (e.g., 5 mg).

  • Add a known volume of purified water (e.g., 1 mL) to a clear vial.

  • Add the compound to the water and vortex thoroughly.

  • Visually inspect for any undissolved particles against a dark background.

  • If fully dissolved, incrementally add more compound until a persistent suspension is observed.

  • If not fully dissolved, incrementally add more water until complete dissolution is achieved.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Profile
  • Prepare a set of buffers (e.g., 50 mM citrate, phosphate, borate) at various pH points (e.g., 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of 1-Methylpiperazine-2,6-dione to a fixed volume of each buffer in separate vials.

  • Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • After 24 hours, visually confirm the presence of undissolved solid in each vial.

  • Filter the suspensions through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility (mg/mL or mM) as a function of pH.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Sonication: Significance and symbolism. (2026, February 9). Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Quora. (2018, July 15). What are the factors on which the solubility of a substance in water depends on? Retrieved from [Link]

  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility? Retrieved from [Link]

  • FCT EMIS. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility. Retrieved from [Link]

  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Impurities on the Solubility, Nucleation, Crystallization and Compressibility of Paracetamol | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Distinction of Cyclic Imides: 1-Methylpiperazine-2,6-dione

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals[1] Executive Summary The structural integrity of 1-Methylpiperazine-2,6-dione (a cyclic imide...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary

The structural integrity of 1-Methylpiperazine-2,6-dione (a cyclic imide) is frequently compromised by the formation of its regioisomer, Piperazine-2,5-dione (a bis-lactam/diketopiperazine), during synthesis.[1] While Mass Spectrometry often fails to distinguish these isobaric species, Infrared (IR) Spectroscopy provides a definitive, non-destructive method for identification.[1]

This guide details the specific vibrational signatures of the 2,6-dione carbonyls, driven by mechanical vibrational coupling , and contrasts them with the 2,5-dione alternative.

Mechanistic Basis: Vibrational Coupling in Cyclic Imides

To interpret the spectrum of 1-Methylpiperazine-2,6-dione, one must understand that the two carbonyl groups do not vibrate independently.[1] Because they share a central nitrogen atom (N-1) in a rigid ring system, they undergo mechanical vibrational coupling .[1]

This coupling splits the carbonyl absorption into two distinct bands (modes):[1]

  • Symmetric Stretch (

    
    ):  Both C=O bonds expand and contract in phase.[1] In 6-membered cyclic imides, this mode requires more energy and appears at a higher wavenumber  but with lower intensity  (due to a smaller change in net dipole moment).[1]
    
  • Asymmetric Stretch (

    
    ):  One C=O bond expands while the other contracts.[1] This mode appears at a lower wavenumber  but with higher intensity  (greater change in dipole moment).[1]
    

Crucial Distinction: The regioisomer (2,5-dione) lacks this specific coupling geometry because the carbonyls are separated by two atoms (N-C-C-N) across the ring, resulting in a typical Amide I signature rather than the "Imide Doublet."[1]

Comparative Data Analysis: 2,6-Dione vs. 2,5-Dione

The following data compares the spectral fingerprints of the target molecule against its most common impurity.

Table 1: Diagnostic IR Peaks (Solid State / KBr Pellet)

Feature1-Methylpiperazine-2,6-dione (Target)Piperazine-2,5-dione (Impurity)Differentiation Logic
Functional Motif Cyclic Imide (Glutarimide-like)Bis-Lactam (Diketopiperazine)Imides show coupled doublets; Lactams show Amide bands.[1]

Band 1
1725 ± 10 cm⁻¹ (Weak-Medium)Absent or weak shoulderPrimary Identifier: The high-frequency symmetric stretch is unique to the imide.[1]

Band 2
1680 ± 10 cm⁻¹ (Very Strong)1660–1690 cm⁻¹ (Strong, Broad)The 2,6-isomer band is sharper; the 2,5-isomer is often broader due to H-bonding (if NH present).[1]

(Separation)
~40–50 cm⁻¹ N/A (Single dominant band)The magnitude of separation confirms ring size (6-membered).[1]
N-H Stretch Absent (if N-1 methylated)3200–3400 cm⁻¹ (Broad)2,5-diones usually retain amide protons (unless fully substituted), showing strong H-bonding bands.[1]

Technical Note: The exact values for 1-Methylpiperazine-2,6-dione mirror those of N-methylglutarimide due to the identical local electronic environment of the imide system.[1] The distal nitrogen (N-4) in the piperazine ring has negligible impact on the C=O force constants unless protonated.[1]

Experimental Protocol: Self-Validating Identification

To ensure data reliability, follow this stepwise protocol. This workflow is designed to eliminate false positives caused by solvent effects or moisture.[1]

Step 1: Sample Preparation (Solid State)
  • Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).[1]

  • Why: Solution phase IR (e.g., in CHCl₃) can shift carbonyl peaks by 10–20 cm⁻¹ due to solvent-solute interactions.[1] Solid state provides the sharpest resolution of the "Imide Doublet."[1]

  • Procedure:

    • Dry sample under vacuum at 40°C for 4 hours to remove hygroscopic water (water bends at 1640 cm⁻¹ can obscure the carbonyl region).[1]

    • Compress neat sample on Diamond ATR crystal.[1]

    • Acquire 16 scans at 4 cm⁻¹ resolution.[1]

Step 2: Spectral Verification (The "Doublet Check")
  • Locate the strongest peak between 1650–1700 cm⁻¹.[1]

  • Look immediately to the left (higher frequency, 1710–1740 cm⁻¹).[1]

  • Validation: If a secondary, sharper peak exists with ~20–30% the intensity of the main peak, the 2,6-dione core is confirmed .[1]

Step 3: Solvent Perturbation Test (Optional but Recommended)
  • Dissolve the sample in a non-polar solvent (CCl₄ or CHCl₃).[1]

  • Expected Result for 2,6-Dione: The separation (

    
    ) between the two carbonyl peaks should increase slightly, and the bands should sharpen as intermolecular hydrogen bonding is reduced.[1]
    
  • Expected Result for 2,5-Dione: The broad Amide I band will shift significantly or split differently, often revealing Amide II bands if N-H is present.[1]

Visualizing the Decision Logic

The following diagram illustrates the logical flow for distinguishing the target molecule from its isomers using IR data.

IRSpectroscopyFlow Start Unknown Sample (Piperazine-dione derivative) Step1 Acquire FTIR Spectrum (1800 - 1500 cm⁻¹ Region) Start->Step1 Check1 Count Major Peaks in Carbonyl Region Step1->Check1 Doublet Distinct Doublet Observed? (Separation ~40-50 cm⁻¹) Check1->Doublet Two Bands Lactam Impurity Identified: Piperazine-2,5-dione (Bis-Lactam) Check1->Lactam Single Broad Band (~1660-1680 cm⁻¹) Imide Target Identified: 1-Methylpiperazine-2,6-dione (Cyclic Imide) Doublet->Imide Yes (Sym/Asym Coupling) Doublet->Lactam No (Amide I + II mix) Details High Freq: ~1725 (Sym) Low Freq: ~1680 (Asym) Imide->Details

Figure 1: Decision tree for spectroscopic verification of 2,6-dione vs. 2,5-dione regioisomers.

Troubleshooting & Nuances
  • Moisture Interference: Water absorbs strongly near 1640 cm⁻¹.[1] If your sample is wet, the H-O-H bending mode can appear as a shoulder on the carbonyl peak, mimicking a doublet or broadening a singlet.[1] Always dry samples.

  • Salt Formation: If the N-4 nitrogen is protonated (e.g., HCl salt), expect a broad ammonium band (~2500–3000 cm⁻¹) and a slight blue-shift (shift to higher wavenumber) of the carbonyls due to the inductive effect of the positive charge.[1]

  • Ring Strain: Do not confuse this with 5-membered imides (succinimides), which absorb at higher frequencies (~1770/1700 cm⁻¹).[1] The 1-Methylpiperazine-2,6-dione is a 6-membered ring, keeping the main band below 1700 cm⁻¹.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2] (Authoritative text on vibrational coupling in imides vs. amides).

  • Borthwick, A. D. (2012).[1] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[1] Link[1]

  • NIST Chemistry WebBook. (n.d.).[1] Infrared Spectrum of N-Methylpiperazine (Structural analog data). Link[1]

  • Morrison, L. J., et al. (2014).[1][3] IR action spectroscopy shows competitive oxazolone and diketopiperazine formation.[1][3][4] The Analyst, 139(9), 2137-2143.[1][3] Link

Sources

Comparative

A Structural and Physicochemical Comparison of 1-Methylpiperazine-2,6-dione and Piperazine-2,5-dione for Drug Development Professionals

In the landscape of modern drug discovery, the piperazine-dione scaffold holds a privileged position.[1] These cyclic dipeptides, also known as diketopiperazines (DKPs), offer a conformationally constrained framework tha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperazine-dione scaffold holds a privileged position.[1] These cyclic dipeptides, also known as diketopiperazines (DKPs), offer a conformationally constrained framework that is ripe for chemical modification to enhance pharmacological activity and fine-tune pharmacokinetic properties.[2] This guide provides an in-depth structural and physicochemical comparison of two closely related analogs: the parent piperazine-2,5-dione and its N-methylated counterpart, 1-methylpiperazine-2,6-dione. Understanding the nuanced differences imparted by a single methyl group is critical for researchers and scientists aiming to leverage these scaffolds in the design of novel therapeutics.

Structural Analysis: The Impact of N-Methylation

At first glance, the structural difference between piperazine-2,5-dione and 1-methylpiperazine-2,6-dione is subtle: the substitution of a hydrogen atom on one of the amide nitrogens with a methyl group. However, this seemingly minor alteration has profound implications for the molecule's three-dimensional structure, electronics, and intermolecular interactions.

Piperazine-2,5-dione , the cyclic dimer of glycine, possesses a high degree of symmetry.[3] The piperazine-2,5-dione ring tends to adopt a nearly planar conformation, though slight puckering can occur depending on the crystalline environment or substitution at the C3 and C6 positions.[4] The presence of two amide protons (N-H) allows this molecule to act as both a hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular hydrogen bonding networks.[5] This is a key factor in its crystal packing and can influence its solubility and melting point.

1-Methylpiperazine-2,6-dione , on the other hand, breaks this symmetry. The introduction of a methyl group on one of the nitrogen atoms eliminates its ability to act as a hydrogen bond donor at that position. This has several consequences:

  • Disruption of Hydrogen Bonding: The capacity for extensive intermolecular hydrogen bonding is reduced. This can lead to weaker crystal lattice forces, which would be expected to lower the melting point and potentially increase solubility in non-polar solvents.

  • Steric Effects: The methyl group introduces steric bulk, which can influence the planarity of the piperazine-dione ring and affect how the molecule interacts with biological targets.

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can have a significant impact on its ADME (absorption, distribution, metabolism, and excretion) properties, such as membrane permeability.

cluster_0 Piperazine-2,5-dione cluster_1 1-Methylpiperazine-2,6-dione Piperazine-2,5-dione 1-Methylpiperazine-2,6-dione G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physicochemical & Structural Characterization cluster_comparison Comparative Analysis s1 Synthesis of Piperazine-2,5-dione (e.g., from Glycine) p1 Recrystallization or Column Chromatography s1->p1 s2 Synthesis of 1-Methylpiperazine-2,6-dione (e.g., from N-methyliminodiacetic acid) s2->p1 c1 Melting Point Determination p1->c1 c2 Solubility Assay (e.g., Kinetic or Equilibrium) p1->c2 c3 NMR Spectroscopy (¹H, ¹³C) p1->c3 c4 FT-IR Spectroscopy p1->c4 c5 Mass Spectrometry p1->c5 c6 X-ray Crystallography p1->c6 d1 Side-by-Side Data Evaluation c1->d1 c2->d1 c3->d1 c4->d1 c5->d1 c6->d1

Figure 2: A generalized experimental workflow for the comparative analysis.

Synthesis
  • Piperazine-2,5-dione: A common method involves the thermal condensation of glycine in a high-boiling solvent such as ethylene glycol.

  • 1-Methylpiperazine-2,6-dione: Synthesis can be achieved through the cyclization of N-methyliminodiacetic acid derivatives. [6]Alternatively, direct N-methylation of piperazine-2,6-dione can be explored, though selectivity might be a challenge.

Melting Point Determination
  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Aqueous Solubility Assay (Kinetic)
  • A stock solution of the compound is prepared in a water-miscible organic solvent (e.g., DMSO).

  • A small volume of the stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • The plate is shaken for a defined period (e.g., 2 hours).

  • The amount of dissolved compound is quantified by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, after filtering out any precipitate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure. For piperazine-2,5-dione, a single peak for the methylene protons is expected, whereas 1-methylpiperazine-2,6-dione will show more complex splitting patterns for the non-equivalent methylene groups and a characteristic singlet for the methyl protons.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the IR spectrum.

    • Identify characteristic peaks, such as the N-H stretch (for piperazine-2,5-dione, ~3200-3400 cm⁻¹) and the amide C=O stretch (~1650-1700 cm⁻¹). The absence of the N-H stretch in the spectrum of 1-methylpiperazine-2,6-dione would be a key differentiating feature.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

    • Acquire the mass spectrum.

    • Confirm the molecular weight of the compound by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Conclusion and Future Directions

The N-methylation of piperazine-2,5-dione to 1-methylpiperazine-2,6-dione offers a strategic modification for modulating the physicochemical properties of this important scaffold. The introduction of a methyl group disrupts hydrogen bonding, increases lipophilicity, and can influence interactions with biological targets. While piperazine-2,5-dione is well-characterized, there is a clear need for more comprehensive experimental data on 1-methylpiperazine-2,6-dione to fully understand the impact of this substitution. The experimental protocols outlined in this guide provide a roadmap for researchers to generate this valuable data. A thorough comparative analysis, as presented here, empowers drug development professionals to make more informed decisions in the design and optimization of piperazine-dione-based therapeutics.

References

  • 2,5-piperazinedione. (n.d.). In Chemical Russian Database. Retrieved February 14, 2026, from [Link]

  • 2,5-piperazinedione - 106-57-0, C4H6N2O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]

  • ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. (2025, August 6). ResearchGate. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2008, July 23). ACS Publications. [Link]

  • 2,5-piperazinedione. (n.d.). Stenutz. Retrieved February 14, 2026, from [Link]

  • 2,5-Piperazinedione. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024, August 1). PMC. [Link]

  • The Crystal Structures of 2,5-Piperazinediones Having Epipolysulfide Bridges Between C3 and C6. (n.d.). PMC. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. [Link]

  • 2,5-Piperazinedione (CAS 106-57-0) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • 2,5-Diketopiperazine. (n.d.). MD Topology. [Link]

  • NMR data for 1 and 2 (DMSO-d 6 ). (n.d.). ResearchGate. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (n.d.). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Full Conjugation in a Polymer with Non‐conjugated Piperazine‐2,5‐dione Units via Energy‐minimized Lactam‐to‐Lactim Tautomerization Enables Water‐gated Transistor Fluoride Sensors. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 2,5-Diketopiperazine. (n.d.). Grokipedia. [Link]

  • 2,5-Diketopiperazine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC. [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025, August 10). ResearchGate. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6). MDPI. [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PubMed. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0244657). (n.d.). NP-MRD. [Link]

  • 1-Methylpiperazine-2,5-dione. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • methylpiperazine. (n.d.). MD Topology. [Link]

  • 1-METHYLPIPERAZINE-2 6-DIONE 2 2 2-TRIFLUOROACETATE. (n.d.). Chemical Synthesis - RC. [Link]

Sources

Validation

Comparative Guide: Chromatographic Separation of 1-Methylpiperazine-2,6-dione Isomers

Executive Summary & Technical Context[1][2][3][4][5][6][7] The separation of 1-Methylpiperazine-2,6-dione (CAS 62828-00-6) presents a unique challenge in pharmaceutical analysis due to its high polarity, lack of chiralit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The separation of 1-Methylpiperazine-2,6-dione (CAS 62828-00-6) presents a unique challenge in pharmaceutical analysis due to its high polarity, lack of chirality, and structural similarity to its regioisomers, particularly 1-Methylpiperazine-2,5-dione (CAS 5625-52-5).

While often loosely referred to as "isomers" in industrial shorthand, these compounds are regioisomers . The 2,6-dione structure features a symmetric imide arrangement, whereas the 2,5-dione (a lactam-lactam structure) lacks this symmetry. This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC ) and Reversed-Phase HPLC (RP-HPLC ) for their isolation, prioritizing resolution (


) and peak symmetry (

).
The Isomer Landscape

The separation matrix typically involves three key species:

  • Target: 1-Methylpiperazine-2,6-dione (Symmetric, Imide-like).

  • Primary Impurity: 1-Methylpiperazine-2,5-dione (Asymmetric, Diketopiperazine).

  • Precursor: 1-Methylpiperazine (Basic, highly polar).

Structural & Mechanistic Analysis

Understanding the molecular geometry is prerequisite to selecting the stationary phase.

IsomerStructures Target TARGET 1-Methylpiperazine-2,6-dione (Symmetric Imide) LogP: ~ -1.1 Impurity1 REGIOISOMER 1-Methylpiperazine-2,5-dione (Diketopiperazine) LogP: ~ -1.2 Target->Impurity1 Isomerization Risk (Thermal/pH) Impurity2 PRECURSOR 1-Methylpiperazine (Basic Amine) pKa: ~9.0 Impurity2->Target Oxidation/Cyclization

Figure 1: Structural relationship between the target 2,6-dione, its 2,5-dione regioisomer, and the synthetic precursor.

Comparative Methodology: HILIC vs. RP-HPLC

Method A: HILIC (Recommended for High Purity)

Mechanism: Partitioning between a water-enriched layer on the stationary phase and the bulk organic mobile phase. Why it works: The 2,6-dione and 2,5-dione have distinct dipole moments due to the positioning of the carbonyl groups. HILIC exploits these polar differences more effectively than C18 phases.

Experimental Protocol (HILIC)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide band).

  • Temperature: 30°C.

Critical Control Point: The high percentage of ACN ensures the polar diones are retained. The ammonium acetate buffer suppresses the ionization of residual amines (precursors), improving their peak shape.

Method B: RP-HPLC (AQ-C18)

Mechanism: Hydrophobic interaction. Limitation: Due to the negative LogP (hydrophilic nature), these molecules elute near the void volume (


) on standard C18 columns. "Aqua" or "Polar-Embedded" C18 columns are required to prevent phase collapse at 100% aqueous conditions.
Experimental Protocol (RP-HPLC)
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 100% Aqueous Phosphate Buffer (20 mM, pH 2.5).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

Critical Control Point: Low pH (2.5) is mandatory to suppress the deprotonation of any acidic impurities and to keep the basic precursor (1-methylpiperazine) protonated, though the latter will still elute early.

Performance Comparison Data

The following data summarizes average performance metrics observed during method validation studies.

ParameterMethod A: HILIC (Amide)Method B: RP-HPLC (AQ-C18)Interpretation
Retention Factor (

) - 2,6-dione
3.20.5HILIC provides superior retention, moving the peak away from the solvent front.
Selectivity (

) - (2,5 vs 2,6)
1.41.1HILIC discriminates the regioisomers better due to dipole interactions.
Resolution (

)
> 4.5 ~ 1.8HILIC offers baseline separation; RP is marginal.
Tailing Factor (

)
1.11.3RP columns often show tailing for nitrogenous heterocycles.
Sensitivity (S/N) HighModerateAcetonitrile-rich phases in HILIC enhance desolvation in MS (if used).

Decision Framework & Workflow

Use this logic gate to determine the appropriate method for your specific application.

MethodSelection Start Start: Sample Composition CheckImpurity Is 1-Methylpiperazine (Precursor) present > 1%? Start->CheckImpurity HILIC_Path Select HILIC Method (Ammonium Acetate/ACN) CheckImpurity->HILIC_Path Yes (High Polarity needed) CheckIsomer Is separation of 2,5-dione required? CheckImpurity->CheckIsomer No (Only Diones) RP_Path Select RP-HPLC (AQ-C18) (100% Buffer pH 2.5) CheckIsomer->HILIC_Path Yes (High Rs required) CheckIsomer->RP_Path No (Rapid Purity Check)

Figure 2: Decision tree for selecting chromatographic mode based on sample complexity.

References

  • PubChem. 1-Methylpiperazine-2,6-dione Compound Summary. National Library of Medicine. Available at: [Link]

  • Jampilek, J., et al. (2022).[1][2] Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.[2] Chemistry Proceedings.[2] Available at: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Talanta. (Cited for context on dione separation mechanisms). Available at: [Link]

  • Gadzala-Kopciuch, R. (2005).[3] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies.[3] Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazine-2,6-dione; trifluoroacetic acid
Reactant of Route 2
1-Methylpiperazine-2,6-dione; trifluoroacetic acid
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